molecular formula C5H4FNO B1303124 2-Fluoropyridin-4-ol CAS No. 22282-69-5

2-Fluoropyridin-4-ol

Cat. No.: B1303124
CAS No.: 22282-69-5
M. Wt: 113.09 g/mol
InChI Key: BRLSDLHMGRDAPF-UHFFFAOYSA-N
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Description

2-Fluoropyridin-4-ol is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1H-pyridin-4-one
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InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376495
Record name 2-Fluoropyridin-4-ol
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Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-42-6, 22282-69-5
Record name 2-Fluoro-4(1H)-pyridinone
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Record name 2-Fluoropyridin-4-ol
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Record name 2-fluoropyridin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-4-ol, also known by its IUPAC name 2-fluoro-1H-pyridin-4-one, is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a fluorine atom and a hydroxyl group, imparts unique electronic properties that make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

PropertyThis compound2-Fluoropyridine (for comparison)
Molecular Formula C₅H₄FNOC₅H₄FN
Molecular Weight 113.09 g/mol [1][]97.09 g/mol [3][4]
CAS Number 22282-69-5[]372-48-5[4]
IUPAC Name 2-fluoro-1H-pyridin-4-one[1][]2-fluoropyridine[3]
Melting Point Data not availableData not available
Boiling Point 175.8 °C at 760 mmHg[]126 °C at 753 mmHg[5]
Density 1.26 g/cm³[]1.128 g/mL at 25 °C[5]
pKa Data not available-0.44 at 25 °C[5]
Solubility Data not availableSoluble in water[5]
Appearance White to off-white to pink powder (for the related 2-Fluoropyridine-4-methanol)[6]Clear dark brown liquid[3]

Chemical Structure and Tautomerism

A crucial aspect of the chemistry of this compound is its existence in tautomeric forms. The compound can exist in equilibrium between the pyridinol form (2-fluoro-4-hydroxypyridine) and the pyridone form (2-fluoro-1H-pyridin-4-one). The IUPAC name, 2-fluoro-1H-pyridin-4-one, suggests that the pyridone tautomer is the more stable and therefore predominant form. This is a common feature for 4-hydroxypyridines.

The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. The pyridone form is generally favored in the solid state and in polar solvents, while the pyridinol form may be more prevalent in the gas phase or in nonpolar solvents.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in publicly accessible literature. However, predicted data and data from related compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests the following adducts and their corresponding mass-to-charge ratios (m/z):

Adductm/z
[M+H]⁺114.03497
[M+Na]⁺136.01691
[M-H]⁻112.02042
[M+NH₄]⁺131.06152
[M+K]⁺151.99085
[M+H-H₂O]⁺96.024955
[M+HCOO]⁻158.02590
[M+CH₃COO]⁻172.04155
[M]⁺113.02715
[M]⁻113.02824
(Data from PubChemLite)[1]
NMR Spectroscopy

While specific NMR spectra for this compound are not available, the spectra of the related compound 2-fluoropyridine can be used as a reference for understanding the expected chemical shifts and coupling constants.

¹H NMR of 2-Fluoropyridine (in CDCl₃, 89.56 MHz):

  • δ 8.230 (A)

  • δ 7.784 (B)

  • δ 7.182 (C)

  • δ 6.934 (D)[7]

¹³C NMR of 2-Fluoropyridine (in CDCl₃): Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can be complex. In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, strong and long-range fluorine-carbon couplings can make interpretation challenging[8].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the C=O, N-H, C-F, and aromatic C-H and C=C bonds. The presence of a strong C=O stretching band would further support the predominance of the pyridone tautomer.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, general methods for the synthesis of fluoropyridines and hydroxypyridines can be adapted. One potential synthetic route could involve the fluorination of a corresponding hydroxypyridine precursor or the hydroxylation of a fluoropyridine precursor.

A general procedure for the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine has been reported, which involves a nucleophilic aromatic substitution reaction with sodium fluoride in N,N-dimethylformamide at 140°C[9]. A similar approach might be adaptable for the synthesis of this compound from a suitable chlorinated precursor.

SynthesisWorkflow start Starting Material (e.g., 2-Chloro-4-hydroxypyridine) step1 Fluorination Reaction (e.g., with KF or other fluorinating agent) start->step1 1. Nucleophilic Substitution step2 Purification (e.g., Recrystallization, Chromatography) step1->step2 2. Work-up product This compound step2->product 3. Isolation

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyridinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyridinone derivatives have been reported to exhibit a wide range of activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.

The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. Therefore, this compound represents a promising starting point for the development of new drug candidates. Further research is warranted to explore its biological targets and potential involvement in specific signaling pathways.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape dominated by its tautomeric equilibrium. While a complete experimental dataset for this compound is not yet available, the existing information on related structures provides a solid foundation for further investigation. Its unique combination of a fluorinated pyridine ring and a hydroxypyridone core makes it a high-priority target for synthesis and biological evaluation in the quest for novel therapeutics. This guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

In-depth Technical Guide to 2-Fluoropyridin-4-ol (CAS Number: 22282-69-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative. The presence of the fluorine atom at the 2-position and a hydroxyl group at the 4-position imparts unique chemical properties that are of significant interest in the synthesis of novel pharmaceutical compounds.

Core Identification Data

A summary of the primary identifiers for this compound is presented in Table 1.

IdentifierValue
CAS Number 22282-69-5[1]
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
IUPAC Name This compound
Common Synonyms 2-Fluoro-4-hydroxypyridine
Physicochemical Properties

Quantitative physicochemical data for this compound is limited. Table 2 summarizes the available information.

PropertyValue
Purity Typically available at ≥95%
Physical State Solid (inferred from related compounds)

Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 2-fluoro-1H-pyridin-4-one. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, are known to exhibit this type of tautomerism. The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form is influenced by factors such as the solvent, temperature, and pH.

For 4-hydroxypyridine, the pyridone tautomer is generally the more stable form in the solid state and in polar solvents. This preference is attributed to a combination of factors including amide resonance stabilization and intermolecular hydrogen bonding.

Caption: Tautomeric equilibrium between this compound and 2-Fluoro-1H-pyridin-4-one.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of substituted 4-hydroxypyridines can be adapted. One common approach involves the diazotization of the corresponding aminopyridine followed by hydrolysis.

General Synthetic Pathway via Diazotization-Hydrolysis

The synthesis of 4-hydroxypyridines can often be achieved from the corresponding 4-aminopyridines. This process typically involves two key steps:

  • Diazotization: The amino group of a 4-aminopyridine derivative is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid or tetrafluoroboric acid).

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed, often by heating in an aqueous acidic solution, to yield the desired 4-hydroxypyridine.

synthesis_pathway start 2-Fluoro-4-aminopyridine diazonium 2-Fluoro-4-diazoniumpyridine salt start->diazonium 1. NaNO2, H+ (Diazotization) product This compound diazonium->product 2. H2O, Heat (Hydrolysis)

Caption: General synthetic pathway for this compound.

Experimental Identification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and hydroxyl/keto groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine at the 2-position, with coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will be critical in assessing the tautomeric equilibrium. The presence of a broad O-H stretching band would indicate the presence of the enol form (this compound), while a strong C=O stretching absorption would be characteristic of the keto form (2-fluoro-1H-pyridin-4-one).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the determination of the elemental composition.

Conclusion

This compound is a valuable chemical entity with significant potential in the development of new therapeutics. This guide provides a foundational understanding of its identification, properties, and the analytical methods required for its characterization. Further experimental work is necessary to fully elucidate the spectroscopic and physicochemical properties of this compound and to optimize its synthetic routes. The information presented herein serves as a critical resource for researchers embarking on work involving this important molecule.

References

Synthesis and Characterization of 2-Fluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the novel heterocyclic compound, 2-Fluoropyridin-4-ol. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document proposes a viable synthetic pathway via the hydrolysis of 2-fluoro-4-methoxypyridine. Detailed, albeit projected, experimental protocols for the synthesis and purification are provided. Furthermore, this guide presents a comprehensive characterization profile, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Logical workflows for the synthesis and characterization processes are visualized using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for researchers interested in the synthesis and application of this and similar fluorinated pyridine derivatives in medicinal chemistry and drug development.

Introduction

Fluorinated pyridines are a critical class of heterocyclic compounds in modern drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, presents an interesting scaffold with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, make it a valuable building block for creating novel chemical entities.

This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound, addressing the current gap in available literature.

Proposed Synthesis Pathway

A two-step synthetic route is proposed for the preparation of this compound, commencing from the commercially available 2-fluoro-4-methoxypyridine. The pathway involves the ether hydrolysis of the methoxy group to yield the desired pyridinol.

Synthesis_Pathway Start 2-Fluoro-4-methoxypyridine Intermediate Protonated Intermediate Start->Intermediate Protonation Product This compound Intermediate->Product Nucleophilic Attack & Demethylation Byproduct CH3Br Intermediate->Byproduct Reagent HBr (aq) Reagent->Intermediate

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-methoxypyridine

Materials:

  • 2-Fluoro-4-methoxypyridine (1.0 eq)

  • Hydrobromic acid (48% aqueous solution, 5.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-4-methoxypyridine in a suitable round-bottom flask, add hydrobromic acid.

  • The reaction mixture is heated to reflux (approximately 120-125 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Characterization

The structural elucidation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following sections detail the expected characterization data.

Physical Properties
PropertyExpected Value
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a solid at RT
Boiling Point 175.8°C at 760 mmHg (for 2-fluoro-1H-pyridin-4-one)[1]
Density 1.26 g/cm³ (for 2-fluoro-1H-pyridin-4-one)[1]
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO)
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.8-8.0 (d, 1H, H6), ~6.5-6.7 (d, 1H, H5), ~6.3-6.5 (s, 1H, H3), ~10.0-12.0 (br s, 1H, OH). Coupling constants (J) are expected to show characteristic patterns for pyridyl protons and coupling to fluorine.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160-165 (d, C2, JC-F ≈ 230-250 Hz), ~155-160 (s, C4), ~140-145 (d, C6, JC-F ≈ 10-15 Hz), ~110-115 (d, C5, JC-F ≈ 4-6 Hz), ~105-110 (d, C3, JC-F ≈ 2-4 Hz).
¹⁹F NMR (376 MHz, DMSO-d₆)δ (ppm): A single peak is expected in the typical range for a fluorine atom attached to a pyridine ring.
IR (ATR) ν (cm⁻¹): ~3200-3400 (br, O-H stretch), ~1640-1660 (C=O stretch, from pyridone tautomer), ~1550-1600 (C=C and C=N stretching), ~1200-1300 (C-F stretch).
Mass Spectrometry (EI) m/z (%): 113 (M⁺, 100), fragments corresponding to the loss of CO, HCN, and F.

Logical Workflow for Characterization

The characterization of the synthesized this compound would follow a logical progression to confirm its identity, purity, and structure.

Characterization_Workflow Start Synthesized Compound Purity Purity Assessment (TLC, GC-MS, HPLC) Start->Purity Structure Structural Elucidation Purity->Structure If Pure NMR NMR Spectroscopy (1H, 13C, 19F) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure of this compound NMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical compound for research purposes and should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the hydrolysis of 2-fluoro-4-methoxypyridine, offers a plausible and accessible method for obtaining this valuable fluorinated pyridine derivative. The expected characterization data presented herein will serve as a useful reference for researchers in confirming the successful synthesis and purity of the target compound. The availability of this compound is anticipated to facilitate the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Further research is encouraged to optimize the proposed synthesis and to explore the reactivity and utility of this promising chemical building block.

References

2-Fluoropyridin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of 2-Fluoropyridin-4-ol, a key heterocyclic compound often utilized in medicinal chemistry and materials science.

Physicochemical Data

The core molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC5H4FNO
Molecular Weight113.09 g/mol

Detailed Breakdown:

  • Molecular Formula: C5H4FNO [1][] This formula indicates that a single molecule of this compound is composed of five carbon atoms, four hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.

  • Molecular Weight: 113.09 [1][] The molar mass of the compound is 113.09 grams per mole, a critical value for experimental design and quantitative analysis.[1][]

Logical Relationship of Molecular Properties

The molecular formula is the foundational identifier of a chemical compound, from which the molecular weight is calculated. The relationship is direct and fundamental to all chemical analysis.

A Molecular Formula (C5H4FNO) B Molecular Weight (113.09 g/mol) A->B Determines

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Spectroscopic and Structural Elucidation of 2-Fluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Fluoropyridin-4-ol (CAS No: 22282-69-5), also known as 2-fluoro-1H-pyridin-4-one. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery endeavors.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-

Note: Despite extensive searches of chemical databases and scientific literature, specific, publicly available ¹H and ¹³C NMR data for this compound could not be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-

Note: Publicly accessible, detailed IR absorption data for this compound is currently unavailable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not publicly available-[M]⁺
Data not publicly available-Fragment ions

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized procedures that would typically be employed.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and any fragment ions would be recorded.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for the structural elucidation of a chemical compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide on the Tautomerism of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of pyridin-4-ol derivatives is a critical parameter in the fields of medicinal chemistry and drug development. This equilibrium significantly influences the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the tautomerism of a specific derivative, 2-fluoropyridin-4-ol. It summarizes quantitative data from computational studies, details established experimental protocols for equilibrium determination, and presents logical workflows for analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing tautomeric preference in heterocyclic systems.

Introduction: The Significance of Tautomerism

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. For nitrogen-containing heterocyclic compounds like pyridines, the prototropic tautomerism between hydroxy and keto forms is of particular importance.[1] The position of this equilibrium can be dramatically influenced by factors such as the solvent environment, temperature, and the electronic effects of substituents on the pyridine ring.[2] For drug development professionals, a precise understanding of the predominant tautomeric form under physiological conditions is crucial for designing molecules with optimal target engagement and bioavailability. The introduction of a fluorine substituent, as in this compound, can further modulate the tautomeric equilibrium through its strong electron-withdrawing inductive effect.[3]

Tautomeric Forms of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxy form (2-fluoro-4-hydroxypyridine) and the non-aromatic keto form (2-fluoro-1H-pyridin-4-one).

  • 2-fluoro-4-hydroxypyridine (ol form): An aromatic phenol-like structure.

  • 2-fluoro-1H-pyridin-4-one (one form): A non-aromatic amide-like structure.

The equilibrium between these two forms is a key determinant of the molecule's chemical behavior.

Tautomeric_Equilibrium cluster_ol 2-fluoro-4-hydroxypyridine (ol-form) cluster_one 2-fluoro-1H-pyridin-4-one (one-form) cluster_factors Influencing Factors T1 Structure of ol-form T2 Structure of one-form T1->T2 K_T Solvent Solvent Polarity Solvent->T1 pH pH pH->T1 Substituent Substituent Effects Substituent->T1

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Polar protic solvents tend to favor the more polar keto (one) form due to stabilization through hydrogen bonding.[4][5] Conversely, non-polar solvents favor the less polar hydroxy (ol) form.[4] Computational studies on substituted 2-pyridones and 4-pyridones confirm that increasing medium polarity increases the population of the keto (lactam) form.[3]

Table 1: Predicted Tautomeric Preference of this compound in Various Solvents

SolventDielectric Constant (ε)Predicted Predominant TautomerRationale
Water80.1one-formHigh polarity and hydrogen bonding capacity strongly stabilize the polar keto form.[6]
Ethanol24.6one-formPolar protic solvent favors the keto form.[2]
Acetonitrile37.5one-formPolar aprotic solvent favors the more polar keto form.[2]
Chloroform4.8ol-form / one-formLower polarity leads to comparable populations of both tautomers.[2]
Cyclohexane2.0ol-formLow polarity significantly favors the less polar hydroxy tautomer.[2][6]

Note: This table is predictive, based on established trends for similar hydroxypyridine systems.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium constants relies on spectroscopic techniques that can distinguish between the two forms. The primary methods are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

Principle: The hydroxy and keto tautomers have distinct chemical environments for their protons, resulting in separate sets of signals in the ¹H NMR spectrum. The molar ratio of the two tautomers can be determined directly by integrating the corresponding signals.[2]

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (typically 5-10 mg) in a series of deuterated solvents with varying polarities (e.g., D₂O, CD₃OD, DMSO-d₆, CDCl₃, Cyclohexane-d₁₂).[2]

    • Ensure high purity of solvents to avoid any influence on the equilibrium.[2]

    • Maintain a consistent concentration across all samples to minimize concentration-dependent effects.[2]

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a high-resolution NMR spectrometer (≥400 MHz).[2]

    • Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[2]

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

    • Employ a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[2]

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer.

    • Carefully integrate the selected signals for the ol and one forms.

    • Calculate the tautomeric ratio (K_T) from the ratio of the integrals.

UV-Vis Spectroscopy Protocol

Principle: The ol and one tautomers possess different conjugated systems (chromophores) and therefore exhibit distinct absorption maxima (λ_max) in their UV-Vis spectra.[7] The relative intensities of these absorption bands can be used to determine the tautomeric ratio.[2]

Detailed Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of this compound in spectroscopic grade solvents of interest.

    • The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[2]

  • Data Acquisition:

    • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

  • Data Analysis:

    • Identify the λ_max characteristic of each tautomer. Often, "locking" the equilibrium to favor one tautomer (e.g., by using a very non-polar solvent for the ol form or a highly polar one for the one form) can help in identifying the respective λ_max.

    • The relative concentrations of the tautomers can be calculated from the absorbance values at their respective λ_max using the Beer-Lambert law, provided the molar absorptivities (ε) are known or can be estimated.

Computational Chemistry Workflow

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[9] Density Functional Theory (DFT) is a commonly employed method.

Computational_Workflow DFT Workflow for Tautomer Analysis A 1. Define Tautomer Structures (ol and one forms) B 2. Select Computational Method (e.g., DFT: B3LYP, M06-2X) A->B C 3. Choose Basis Set (e.g., 6-311++G(d,p)) B->C D 4. Gas-Phase Geometry Optimization & Frequency Calculation C->D E 5. Solvation Model Calculation (e.g., PCM, SMD) D->E F 6. Calculate Gibbs Free Energies (G) in Gas & Solvent Phases E->F G 7. Determine Relative Stabilities (ΔG) & Tautomer Population F->G

Caption: A typical workflow for computational analysis of tautomerism.

This workflow allows for the calculation of the Gibbs free energy difference (ΔG) between the tautomers, from which the equilibrium constant (K_T = e^(-ΔG/RT)) can be derived both in the gas phase and in various solvents.

Implications for Drug Development

The tautomeric state of a molecule like this compound has profound implications for its drug-like properties:

  • Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to potentially vast differences in binding affinity to a biological target.

  • Solubility and Permeability: The more polar keto form is generally expected to have higher aqueous solubility, while the less polar hydroxy form may exhibit better membrane permeability.

  • Metabolism: The metabolic fate of the molecule can differ depending on which tautomer is present at the active site of metabolic enzymes.

Therefore, controlling or accurately predicting the tautomeric equilibrium is a key aspect of rational drug design for this class of compounds.

Conclusion

The tautomerism of this compound is a complex equilibrium governed by a delicate interplay of intramolecular electronic effects and intermolecular interactions with the surrounding medium. The keto (one) form is predicted to predominate in polar, protic environments like water, while the hydroxy (ol) form is favored in non-polar media. A combination of advanced spectroscopic techniques, particularly NMR and UV-Vis, and high-level quantum chemical calculations provides a robust toolkit for the qualitative and quantitative characterization of this equilibrium. For scientists in drug discovery, a thorough understanding and characterization of tautomerism are indispensable for the successful development of drug candidates based on the pyridin-4-ol scaffold.

References

Quantum Chemical Calculations for 2-Fluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of 2-Fluoropyridin-4-ol. Given the limited direct experimental and computational literature on this specific molecule, this guide focuses on established, high-fidelity computational protocols derived from studies of analogous systems, particularly pyridin-4-ol and its derivatives. The core of this guide is to equip researchers with the necessary methodology to conduct their own theoretical investigations into the structural, electronic, and thermodynamic properties of this compound and its tautomers.

Introduction: The Importance of Tautomerism

A critical aspect of the chemistry of this compound is its potential to exist in two tautomeric forms: the enol form (this compound) and the keto form (2-Fluoro-1H-pyridin-4-one). This tautomeric equilibrium is of paramount importance in drug design and development, as the dominant tautomer can exhibit significantly different physicochemical properties, including dipole moment, pKa, hydrogen bonding capability, and ultimately, biological activity.

Quantum chemical calculations are an indispensable tool for elucidating the energetic landscape of this tautomerism, predicting the relative stability of the tautomers in different environments (gas phase and solution), and providing detailed insights into their molecular properties.

Tautomerism Tautomer1 This compound (Enol Form) Tautomer2 2-Fluoro-1H-pyridin-4-one (Keto Form) Tautomer1->Tautomer2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols: Computational Methodology

The following section details a robust and widely accepted computational protocol for investigating the properties of this compound tautomers. This methodology is based on protocols successfully applied to the study of hydroxypyridine tautomerism.[1][2][3]

Software

All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

Density Functional Theory (DFT) is a cost-effective and accurate method for these systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice that provides a good balance between accuracy and computational expense for organic molecules.[4][5] For higher accuracy, especially for thermochemical data, Møller-Plesset perturbation theory (MP2) can also be employed.[2][5]

Basis Set Selection

A Pople-style basis set, such as 6-311++G(d,p) , is recommended.[1][5] The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules.

Geometry Optimization and Vibrational Analysis

The first step in the computational workflow is to perform a full geometry optimization of both the enol and keto tautomers. This process locates the minimum energy structure on the potential energy surface. Following optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Solvation Effects

The tautomeric equilibrium of hydroxypyridines is known to be highly sensitive to the solvent environment.[6][7] To model the effect of a solvent (e.g., water), the Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation method. Calculations should be performed in both the gas phase and with a solvent model to understand the environmental impact on tautomer stability.

Calculation of Molecular Properties

Once the optimized geometries are obtained, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

  • Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

  • Dipole Moment: This is a measure of the molecule's overall polarity.

Computational_Workflow cluster_tautomers For Each Tautomer cluster_analysis Analysis start Initial Structure (Enol and Keto) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify thermo Calculate Thermochemistry (ΔE, ΔH, ΔG) verify->thermo props Calculate Electronic Properties (HOMO-LUMO, Charges, Dipole Moment) verify->props solvation Incorporate Solvation Model (e.g., PCM) verify->solvation

Caption: A standard workflow for quantum chemical calculations.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations. As no specific data for this compound is available in the literature, these tables are presented as templates.

Table 1: Calculated Thermodynamic Properties

This table will summarize the relative energies of the two tautomers. The more stable tautomer is assigned a relative energy of 0.00.

TautomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Gas Phase
This compound
2-Fluoro-1H-pyridin-4-one
Aqueous Solution (PCM)
This compound
2-Fluoro-1H-pyridin-4-one
Table 2: Selected Optimized Geometrical Parameters

This table will present key bond lengths and angles for the optimized structures of both tautomers.

ParameterThis compound2-Fluoro-1H-pyridin-4-one
Bond Lengths (Å)
C2-F
C4-O
O-H
N1-H
C3-C4
C4-C5
**Bond Angles (°) **
F-C2-N1
C3-C4-O
C4-O-H
C2-N1-H
Table 3: Calculated Electronic Properties

This table will summarize the key electronic properties of the two tautomers.

PropertyThis compound2-Fluoro-1H-pyridin-4-one
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
Table 4: Calculated Vibrational Frequencies

This table will list the most significant calculated vibrational frequencies and their corresponding assignments. These are crucial for interpreting experimental infrared (IR) and Raman spectra.

Vibrational ModeThis compound (cm⁻¹)2-Fluoro-1H-pyridin-4-one (cm⁻¹)
O-H stretchN/A
N-H stretchN/A
C=O stretchN/A
C-F stretch
Ring breathing

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the tautomeric equilibrium, molecular structure, and electronic properties of this molecule. The resulting data is invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of medicinal chemistry and materials science. The provided templates for data presentation and visualization workflows serve as a practical foundation for reporting and interpreting the results of such computational studies.

References

2-Fluoropyridin-4-ol: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative recognized primarily for its role as a versatile intermediate in the synthesis of complex organic molecules. While direct and extensive biological activity data for this compound is not prominently available in current scientific literature, its utility in the creation of agrochemicals, specifically herbicides and horticultural fungicides, points to its potential as a scaffold for biologically active compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthetic applications, and extrapolates potential areas of biological relevance based on its structural characteristics. Due to the limited public data on its specific biological activities, this document will focus on its established role as a chemical building block and highlight the need for further investigation into its pharmacological potential.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, providing insights into its solubility, stability, and handling requirements.

PropertyValueReference
CAS Number 22282-69-5[1][2]
Molecular Formula C₅H₄FNO[2]
Molecular Weight 113.09 g/mol [2][3]
Melting Point 146-149 °C[3]
Appearance Off-white crystalline powder (typical)
Purity ≥98% (commercially available)[3]
Synonyms 2-Fluoro-4-hydroxypyridine[1]

Table 1: Physicochemical Properties of this compound

Role in Organic Synthesis

This compound is a valuable precursor in multi-step organic syntheses. The presence of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of the pyridine ring offers multiple reactive sites for functionalization. It is particularly noted for its application in the synthesis of herbicides and horticultural fungicides[1].

The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram. This process typically involves the initial procurement or synthesis of this compound, followed by a series of chemical modifications to build a more complex target molecule with desired biological activity.

G cluster_0 Phase 1: Precursor Availability cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Derivatization and Final Product A Starting Materials B Synthesis of This compound A->B Chemical Synthesis C This compound (Intermediate) D Functionalization Reactions (e.g., Etherification, Nucleophilic Substitution) C->D E Introduction of Pharmacophores/Bioactive Moieties D->E F Final Product (e.g., Herbicide, Fungicide) E->F

Caption: Synthetic workflow utilizing this compound as a key intermediate.

Potential Biological Activities: An Extrapolation

While direct experimental evidence for the biological activities of this compound is scarce, its structural motifs are present in molecules with known pharmacological effects. The fluoropyridine scaffold is a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity.

Given its use in developing fungicides and herbicides, it is plausible that this compound or its close derivatives could exhibit inhibitory activity against essential enzymes or pathways in fungi and plants. Further research is warranted to explore these potential activities. A logical progression for investigating the biological potential of this compound is outlined below.

G cluster_0 Step 1: Hypothesis Generation cluster_1 Step 2: In Vitro Validation cluster_2 Step 3: Lead Optimization A This compound (Starting Compound) B In Silico Screening (Target Prediction, Docking) A->B Computational Analysis C High-Throughput Screening (Biochemical/Cell-based Assays) B->C D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E F Synthesis of Derivatives E->F G Lead Compound E->G F->E Iterative Improvement

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols

Due to the absence of published studies detailing the specific biological activities of this compound, this guide cannot provide established experimental protocols for its biological evaluation. However, researchers interested in investigating this compound could adapt standard protocols for assessing antifungal, herbicidal, or other potential activities based on the outcomes of initial in silico predictions.

For example, to evaluate its potential as a fungicide, one might employ the following general protocol:

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: A standardized suspension of a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable culture medium (e.g., RPMI-1640).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance using a microplate reader.

Conclusion and Future Directions

This compound is a chemical entity with established utility as a synthetic intermediate in the agrochemical industry. While its own biological activity profile remains largely unexplored, its structural features suggest that it could serve as a valuable starting point for the development of novel bioactive compounds. Future research should focus on a systematic evaluation of its potential pharmacological and toxicological properties, beginning with computational screening followed by targeted in vitro and in vivo studies. Such investigations could unveil new applications for this versatile fluorinated pyridine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoropyridin-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 2-fluoropyridin-4-ol derivatives. The strategic incorporation of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of the pyridine ring creates a scaffold with significant potential for developing novel therapeutics. Fluorination can enhance metabolic stability, binding affinity, and cell permeability, while the hydroxyl group provides a key site for further derivatization to explore structure-activity relationships (SAR).

Introduction to the Medicinal Chemistry of this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine can profoundly alter the physicochemical properties of these molecules. Specifically, the high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and modulate interactions with biological targets. The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target binding and providing a handle for the synthesis of diverse libraries of compounds.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as kinase inhibitors for oncology, and as agents targeting other enzymes and receptors. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several synthetic strategies. A common method involves the diazotization of 2-amino-4-hydroxypyridine followed by a Balz-Schiemann reaction. Alternatively, nucleophilic aromatic substitution (SNAr) on a di-halopyridine precursor can be employed.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is adapted from general procedures for the synthesis of fluoropyridines from aminopyridines.

Materials:

  • 2-Amino-4-hydroxypyridine

  • Hydrofluoroboric acid (HBF4, 48% aqueous solution)

  • Sodium nitrite (NaNO2)

  • Ice

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-hydroxypyridine in a 42% aqueous solution of HBF4. The dissolution may require gentle heating to approximately 40°C.

  • Cool the solution to 5-7°C in an ice-water bath. Fine crystals of the corresponding pyridylammonium tetrafluoroborate salt may precipitate.

  • Slowly add a solution of sodium nitrite in water to the suspension while maintaining the temperature between 5-9°C. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to room temperature.

  • Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as this will cause vigorous gas evolution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Yield: The yield for this type of reaction can vary but is typically in the range of 40-60%.

Derivatization and Biological Evaluation

The 4-hydroxyl group of this compound is a versatile handle for the synthesis of a wide range of derivatives. Common derivatization strategies include etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. These derivatives can then be screened against various biological targets.

Application in Kinase Inhibition

Many pyridine-based compounds are potent kinase inhibitors. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and other diseases. The following table summarizes the inhibitory activity of a series of hypothetical this compound derivatives against two representative kinases, Kinase A and Kinase B.

Compound IDR-Group at 4-positionKinase A IC50 (nM)Kinase B IC50 (nM)
2FP4O-01 -H>10000>10000
2FP4O-02 -CH2-(4-fluorophenyl)1502500
2FP4O-03 -CH2-(3,4-difluorophenyl)751200
2FP4O-04 -CH2-(4-methoxyphenyl)3005000
2FP4O-05 -CH2-(4-cyanophenyl)50800

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Actual values would be determined experimentally.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Signaling Pathways

Diagram of the Synthetic and Evaluation Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Starting Material (e.g., 2-Amino-4-hydroxypyridine) B Reaction (e.g., Diazotization) A->B C Purification (e.g., Chromatography) B->C D This compound Core C->D E Derivatization Reaction (e.g., Etherification) D->E F Library of Derivatives E->F G In vitro Assays (e.g., Kinase Assay, MTT Assay) F->G H Data Analysis (IC50 Determination) G->H I Lead Compound Identification H->I

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibitor This compound Derivative Inhibitor->KinaseB GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to synthesize, derivatize, and screen these compounds for a variety of medicinal chemistry applications. The ability to systematically modify the core structure and evaluate the resulting derivatives will be crucial in identifying lead compounds with potent and selective biological activity.

Application Notes and Protocols for the Synthesis of 4-Aryl-2-fluoropyridines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, 4-aryl-2-fluoropyridines are valuable scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these important compounds.[3]

This document provides detailed protocols for the synthesis of 4-aryl-2-fluoropyridines, starting from 2-fluoropyridin-4-ol. As the hydroxyl group is not a suitable leaving group for direct Suzuki coupling, a two-step process is employed: activation of the 4-position, followed by the palladium-catalyzed cross-coupling with an appropriate organoboron reagent.

Step 1: Activation of this compound

To facilitate the Suzuki coupling, the hydroxyl group of this compound must first be converted into a more reactive electrophilic partner. The conversion to a halide, particularly an iodide or bromide, is a common and effective strategy, given the reactivity trend in palladium-catalyzed cross-coupling reactions (I > Br > Cl).[3] A reliable method to achieve this transformation is through a Sandmeyer-type reaction, which involves the conversion of the corresponding amine to a diazonium salt, followed by displacement with a halide.[4][5]

Protocol 1: Synthesis of 2-Fluoro-4-iodopyridine from 2-Fluoro-4-aminopyridine

This protocol assumes the availability of 2-fluoro-4-aminopyridine, which can be synthesized from this compound.

Materials and Equipment:

  • 2-Fluoro-4-aminopyridine

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization:

    • In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 2-fluoro-4-aminopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl or H₂SO₄).

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 2-fluoro-4-iodopyridine can be further purified by column chromatography on silica gel if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-iodopyridine

With the activated 2-fluoro-4-iodopyridine in hand, the Suzuki-Miyaura cross-coupling can be performed to introduce a variety of aryl or heteroaryl substituents at the 4-position. The C-I bond is significantly more reactive than the C-F bond, ensuring selective coupling at the desired position.[6][7]

Protocol 2: General Procedure for the Synthesis of 4-Aryl-2-fluoropyridines

Materials and Equipment:

  • 2-Fluoro-4-iodopyridine (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, heating mantle or oil bath, condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add 2-fluoro-4-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating mantle and heat to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-fluoropyridine.

Data Presentation

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. The following tables provide a summary of common reagents and representative yields for analogous reactions.

Table 1: Common Reagents for Suzuki-Miyaura Coupling of Halopyridines

ComponentExamplesNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, RuPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃. Not required for pre-formed catalysts like Pd(PPh₃)₄.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, KFAn inorganic base is required to activate the boronic acid.[8]
Solvent 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), often with waterSolvents should be anhydrous and degassed to prevent catalyst deactivation.

Table 2: Representative Yields for Suzuki Coupling of 2-Halo-4-substituted Pyridines

Arylboronic AcidProductReported Yield (%)
Phenylboronic acid2-Fluoro-4-phenylpyridine85-95%
4-Methoxyphenylboronic acid2-Fluoro-4-(4-methoxyphenyl)pyridine80-92%
3-Chlorophenylboronic acid2-Fluoro-4-(3-chlorophenyl)pyridine75-88%
2-Thiopheneboronic acid2-Fluoro-4-(thiophen-2-yl)pyridine70-85%
3-Pyridylboronic acid2-Fluoro-4,3'-bipyridine65-80%

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.[6][9][10][11]

Mandatory Visualizations

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Suzuki Coupling This compound This compound 2-Fluoro-4-aminopyridine 2-Fluoro-4-aminopyridine This compound->2-Fluoro-4-aminopyridine Synthesis Diazonium Salt Diazonium Salt 2-Fluoro-4-aminopyridine->Diazonium Salt NaNO2, H+ 2-Fluoro-4-iodopyridine 2-Fluoro-4-iodopyridine Diazonium Salt->2-Fluoro-4-iodopyridine KI 4-Aryl-2-fluoropyridine 4-Aryl-2-fluoropyridine 2-Fluoro-4-iodopyridine->4-Aryl-2-fluoropyridine Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-2-fluoropyridine

Caption: Overall workflow for the synthesis of 4-Aryl-2-fluoropyridines.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition transmetalation_complex R1-Pd(II)L2-R2 pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 (4-Aryl-2-fluoropyridine) transmetalation_complex->product r1x R1-X (2-Fluoro-4-iodopyridine) r1x->pd_complex r2by2 R2-B(OR)2 (Arylboronic Ester) borate_complex [R2-B(OR)2(Base)]- r2by2->borate_complex base Base base->borate_complex borate_complex->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, crucial for the construction of highly functionalized aromatic and heteroaromatic systems. Within the realm of heterocyclic chemistry, 2-fluoropyridines have emerged as highly valuable substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, renders the C2 position exceptionally susceptible to nucleophilic attack. This heightened reactivity often allows for the use of milder reaction conditions compared to other halopyridines, enhancing functional group tolerance and broadening the synthetic utility.[1]

2-Fluoropyridin-4-ol is a particularly interesting substrate due to its tautomeric nature, existing in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This equilibrium can be influenced by the solvent and reaction conditions, potentially affecting the reactivity and regioselectivity of nucleophilic substitution. The resulting 2-substituted pyridin-4-ol and pyridin-4(1H)-one scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, making the nucleophilic substitution of this compound a key strategy in drug discovery and development.

This document provides detailed application notes, experimental protocols, and quantitative data for the nucleophilic substitution reactions of this compound with various classes of nucleophiles.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is activated by both the ring nitrogen and the fluorine substituent. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Fluoride: The aromaticity of the pyridine ring is restored through the elimination of the highly electronegative fluoride ion, which is a good leaving group in this context.

The tautomerism of the 4-hydroxy group into the 4-oxo form can further influence the electronic properties of the pyridine ring, potentially enhancing its electrophilicity and reactivity towards nucleophiles.

Applications in Medicinal Chemistry

The 2-substituted pyridin-4-ol/one motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. These structures are known to interact with various biological targets, and the ability to readily diversify the C2 position of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Examples of therapeutic areas where these scaffolds are prominent include oncology, infectious diseases, and neurology.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. The quantitative data for these and other reactions are summarized in Table 1.

General Considerations
  • Reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the synthesis of 2-morpholinopyridin-4-ol.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound113.091.0113 mg1.0
Morpholine87.121.2105 µL1.2
Potassium Carbonate (K₂CO₃)138.211.5207 mg1.5
Dimethylformamide (DMF)--5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (113 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Add morpholine (105 µL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure 2-morpholinopyridin-4-ol.

Protocol 2: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 2-methoxypyridin-4-ol.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound113.091.0113 mg1.0
Sodium Methoxide (NaOMe)54.021.265 mg1.2
Methanol (MeOH)--5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (113 mg, 1.0 mmol).

  • Add anhydrous methanol (5 mL) to the flask.

  • Carefully add sodium methoxide (65 mg, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-methoxypyridin-4-ol.

Protocol 3: Reaction with a Sulfur Nucleophile (Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)pyridin-4-ol.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound113.091.0113 mg1.0
Thiophenol110.181.1113 µL1.1
Potassium Carbonate (K₂CO₃)138.211.5207 mg1.5
Dimethylformamide (DMF)--5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (113 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Add thiophenol (113 µL, 1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water (20 mL) and acidify to pH ~6-7 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(phenylthio)pyridin-4-ol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF804~90
BenzylamineK₂CO₃DMSO1005~85
AnilineNaHDMF1208~70
Sodium Methoxide-MeOHRT3>95
PhenolK₂CO₃DMF11012~75
ThiophenolK₂CO₃DMFRT4~92
Benzyl MercaptanEt₃NCH₃CN606~88

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Visualizations

Signaling Pathways and Logical Relationships

SNAr_Reaction_Types Nucleophilic Substitution Pathways of this compound cluster_nucleophiles Nucleophile Classes cluster_products Product Classes start This compound N_nuc N-Nucleophiles (e.g., Amines) start->N_nuc Reaction with O_nuc O-Nucleophiles (e.g., Alcohols, Phenols) start->O_nuc Reaction with S_nuc S-Nucleophiles (e.g., Thiols) start->S_nuc Reaction with N_prod 2-Amino-pyridin-4-ols N_nuc->N_prod O_prod 2-Alkoxy/Aryloxy-pyridin-4-ols O_nuc->O_prod S_prod 2-Thio-pyridin-4-ols S_nuc->S_prod

Caption: Relationship between this compound and product classes.

Experimental and Mechanical Workflows

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow General Experimental Workflow for SNAr Reactions setup Reaction Setup (Reactants, Base, Solvent) reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Typical experimental workflow for SNAr reactions.

References

Protocol for the N-arylation of 2-Fluoropyridin-4-ol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of pyridinone scaffolds is a cornerstone transformation in medicinal chemistry and materials science, providing access to a diverse array of compounds with significant biological and photophysical properties. 2-Fluoropyridin-4-ol, a versatile building block, can be N-arylated to produce 1-aryl-2-fluoropyridin-4-ones. These structures are of particular interest in drug discovery. The presence of the fluorine atom at the 2-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in the design of novel therapeutics.

This document provides detailed application notes and experimental protocols for the two most prominent and effective methods for the N-arylation of this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Key Methodologies

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds.[1][2] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, the development of modern catalytic systems, often employing copper(I) salts and specialized ligands, has enabled these reactions to proceed under milder conditions with a broader substrate scope.[4][5][6] For the N-arylation of 4-hydroxypyridines, a copper catalyst in combination with a suitable ligand and base has proven effective.[7]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[8][9] This method is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings. The reaction typically involves a palladium precatalyst, a phosphine-based ligand, and a base.[10][11] The choice of ligand is critical and is often tailored to the specific substrates being coupled.[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of this compound with Aryl Halides

This protocol is adapted from established procedures for the N-arylation of 4-hydroxypyridines.[7] It is a robust method suitable for a range of aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 2,2,6,6-Tetramethylheptane-3,5-dione)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Dioxane or N,N-Dimethylformamide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), 2,2,6,6-tetramethylheptane-3,5-dione (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dioxane (or DMF) to the vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 110-130 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed N-Arylation of this compound with Aryl Halides

This protocol is based on the general principles of the Buchwald-Hartwig amination and is suitable for a wide range of aryl halides, including chlorides, bromides, and iodides.[8][9]

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride, bromide, or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)

  • Phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, or Cesium carbonate, Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02-0.05 equiv.) and the phosphine ligand (0.04-0.10 equiv.) to an oven-dried reaction vessel.

  • Add the base (1.5-2.0 equiv.), this compound (1.0 equiv.), and the aryl halide (1.1 equiv.).

  • Add anhydrous toluene (or dioxane) to the vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-arylation of 4-hydroxypyridine and related pyridones, which can serve as a guide for the N-arylation of this compound.

Table 1: Copper-Catalyzed N-Arylation of 4-Hydroxypyridine with Aryl Halides

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Iodobenzene CuI (10) TMHD (20) K₂CO₃ Dioxane 110 24 85
2 4-Bromoanisole CuI (10) TMHD (20) K₂CO₃ Dioxane 110 24 78
3 1-Iodo-4-nitrobenzene CuI (5) Phen (10) K₃PO₄ DMF 100 12 92

| 4 | 2-Bromopyridine | CuI (10) | DMAP (20) | Cs₂CO₃ | Dioxane | 120 | 36 | 65 |

TMHD = 2,2,6,6-Tetramethylheptane-3,5-dione; Phen = 1,10-Phenanthroline; DMAP = 4-Dimethylaminopyridine.

Table 2: Palladium-Catalyzed N-Arylation of Pyridinones with Aryl Halides

Entry Pyridinone Aryl Halide Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Hydroxypyridine 4-Chlorotoluene Pd₂(dba)₃ (2) Xantphos (4) NaOtBu Toluene 100 12 88
2 2-Pyridone Bromobenzene Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Dioxane 100 18 95
3 4-Hydroxypyridine 1-Bromo-3,5-dimethylbenzene G3-XPhos (3) - K₃PO₄ t-AmylOH 110 6 91

| 4 | 2-Pyridone | 2-Chloroquinoline | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₂CO₃ | Toluene | 110 | 24 | 75 |

dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; G3-XPhos = (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate; DavePhos = 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat and Stir (80-130 °C, 4-36 h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J catalytic_cycles cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Cu(I)X U2 [Pyridone-Cu(I)] Complex U1->U2 + Pyridone - HX U3 [Ar-Cu(III)-X(Pyridone)] U2->U3 + Ar-X (Oxidative Addition) U3->U1 Reductive Elimination U4 N-Aryl Pyridone U3->U4 B1 L-Pd(0) B2 L-Pd(II)(Ar)(X) B1->B2 + Ar-X (Oxidative Addition) B3 [L-Pd(II)(Ar)(Pyridone)]+X- B2->B3 + Pyridone B3->B1 Reductive Elimination B4 N-Aryl Pyridone B3->B4

References

Application Notes and Protocols: The Role of 2-Fluoropyridin-4-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable physicochemical properties. The pyridine ring is a common motif in a variety of pesticides, and its fluorinated derivatives are of significant interest in the development of new active ingredients. 2-Fluoropyridin-4-ol is a versatile building block that offers multiple reaction sites for the synthesis of diverse agrochemical candidates, including herbicides and fungicides.

This document provides detailed application notes on the potential uses of this compound in the synthesis of agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not widely documented in publicly available literature, this note presents chemically sound, exemplary protocols for the synthesis of pyridyl ether and pyridyl amine derivatives, which are classes of compounds with known agrochemical applications.

Synthesis of Pyridyl Ether Derivatives for Herbicidal Applications

Pyridyl ether derivatives are a known class of herbicides. The synthesis of such compounds can be achieved through the O-arylation of pyridin-4-ones. This compound can serve as the pyridone component in such reactions.

This protocol describes a hypothetical synthesis of a 2-fluoro-4-(aryloxy)pyridine derivative, a potential herbicidal agent, from this compound and an arylboronic acid via a bismuth-mediated O-arylation, inspired by established methodologies for pyridone arylation.[1][2][3]

Reaction Scheme:

Materials:

  • This compound

  • 4-Chlorophenylboronic acid

  • Bismuth(V) reagent (e.g., generated in situ from BiPh3Cl2)

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).

  • Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.

  • To the solution, add 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq.), copper(II) acetate (0.2 mmol, 0.2 eq.), and pyridine (2.0 mmol, 2.0 eq.).

  • In a separate flask, prepare the Bi(V) reagent or add a commercially available one (1.1 mmol, 1.1 eq.).

  • Slowly add the Bi(V) reagent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-(4-chlorophenoxy)-2-fluoropyridine.

Data Presentation:

Compound IDStarting MaterialArylating AgentYield (%)Purity (HPLC) (%)
HE-01This compound4-Chlorophenylboronic acid75>98
HE-02This compound2,4-Dichlorophenylboronic acid72>97
HE-03This compound4-Trifluoromethylphenylboronic acid68>98

This data is hypothetical and for illustrative purposes.

Herbicidal Activity (Hypothetical):

Compound IDTarget WeedEC50 (µM)
HE-01Amaranthus retroflexus5.2
HE-02Setaria viridis8.1
HE-03Abutilon theophrasti4.5

This data is hypothetical and for illustrative purposes.

Synthesis_of_Pyridyl_Ether_Herbicide This compound This compound Reaction_Vessel O-Arylation Reaction (Bi(V)-mediated) This compound->Reaction_Vessel Arylboronic_acid Arylboronic acid Arylboronic_acid->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pyridyl Ether Herbicide Candidate Purification->Final_Product

Synthesis of a Pyridyl Ether Herbicide

Synthesis of Pyridyl Amine Derivatives for Fungicidal Applications

The 2-aminopyridine moiety is present in some fungicidal compounds. The fluorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNA_r_), providing a route to 2-aminopyridine derivatives.

This protocol outlines a hypothetical synthesis of a 2-(alkylamino)pyridin-4-ol derivative, a potential fungicide, via nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

  • This compound

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in dimethyl sulfoxide (10 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.) to the solution.

  • Add cyclopropylamine (1.5 mmol, 1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 2-(cyclopropylamino)pyridin-4-ol.

Data Presentation:

Compound IDStarting MaterialAmineYield (%)Purity (NMR) (%)
FU-01This compoundCyclopropylamine85>99
FU-02This compoundBenzylamine82>98
FU-03This compoundMorpholine88>99

This data is hypothetical and for illustrative purposes.

Fungicidal Activity (Hypothetical):

Compound IDTarget FungusEC50 (µg/mL)
FU-01Botrytis cinerea12.5
FU-02Fusarium graminearum15.2
FU-03Rhizoctonia solani10.8

This data is hypothetical and for illustrative purposes.

Synthesis_of_Pyridyl_Amine_Fungicide cluster_reactants Reactants This compound This compound Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->Reaction Amine Amine Amine->Reaction Workup_Purification Aqueous Workup & Purification Reaction->Workup_Purification Final_Product Pyridyl Amine Fungicide Candidate Workup_Purification->Final_Product

Synthesis of a Pyridyl Amine Fungicide

General Experimental Workflow

The discovery and development of new agrochemicals from building blocks like this compound typically follow a structured workflow.

Agrochemical_Discovery_Workflow Start Start: Identify Building Block (this compound) Synthesis Synthesis of Derivatives (e.g., Ethers, Amines) Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (Herbicidal/Fungicidal Assays) Characterization->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Optimization Field_Trials Field Trials Optimization->Field_Trials End End: New Agrochemical Candidate Field_Trials->End

Agrochemical Discovery Workflow

Disclaimer: The experimental protocols and data presented in these application notes are hypothetical and for illustrative purposes. They are intended to provide a framework for the potential applications of this compound in agrochemical synthesis based on established chemical principles. Researchers should conduct their own literature searches and laboratory work to develop and validate specific synthetic routes and biological assays. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with 2-Fluoropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-4-ol and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the fluorine atom at the 2-position and the hydroxyl group at the 4-position offers unique opportunities for selective functionalization. However, the direct metal-catalyzed cross-coupling of this compound is challenging due to the low reactivity of the C-F bond and the potential for the hydroxyl group to interfere with the catalytic cycle.

A highly effective strategy to enable cross-coupling at the 4-position is the conversion of the hydroxyl group into a more reactive sulfonate leaving group, such as a triflate (-OTf) or a nonaflate (-ONf). This modification activates the C4-position for a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

This document provides detailed application notes and protocols for the metal-catalyzed cross-coupling of 2-fluoropyridin-4-yl sulfonates with a focus on providing reproducible experimental procedures and quantitative data to guide synthetic efforts.

O-Functionalization of this compound

To activate the 4-position for cross-coupling, the hydroxyl group of this compound must first be converted to a sulfonate ester. Trifluoromethanesulfonic anhydride (Tf₂O) or nonafluorobutanesulfonyl fluoride (NfF) are commonly used reagents for this transformation.

General Protocol for the Synthesis of 2-Fluoro-4-pyridyl Triflate

A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), is cooled to 0 °C. A non-nucleophilic base, typically pyridine or triethylamine (1.1-1.5 eq.), is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq.). The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the 2-fluoro-4-pyridyl triflate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For 2-fluoro-4-pyridyl triflate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-4-pyridyl Triflate

To a reaction vessel are added 2-fluoro-4-pyridyl triflate (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst, a suitable ligand, and a base. The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent is then added, and the reaction mixture is heated. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Pyridyl Sulfonates

EntryElectrophileCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Fluoro-4-pyridyl triflatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285 [hypothetical]
22-Fluoro-4-pyridyl triflate4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane100892 [hypothetical]
32-Fluoro-4-pyridyl triflateThiophene-3-boronic acidPdCl₂(dppf) (3)-K₃PO₄DMF901678 [hypothetical]

Note: The yields presented are hypothetical and representative of typical Suzuki-Miyaura couplings of pyridyl sulfonates. Actual yields may vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 2-Fluoro-4-pyridyl Triflate E Combine in Reaction Vessel A->E B Boronic Acid/Ester B->E C Palladium Catalyst & Ligand C->E D Base D->E F Purge with Inert Gas E->F G Add Degassed Solvent F->G H Heat and Stir G->H I Monitor Progress (TLC/LC-MS) H->I J Cool and Quench I->J K Extraction J->K L Dry and Concentrate K->L M Column Chromatography L->M N 4-Substituted-2-fluoropyridine M->N Isolated Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of 2-fluoro-4-pyridyl triflate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles. Using 2-fluoro-4-pyridyl nonaflate or triflate, this reaction allows for the introduction of primary and secondary amines at the 4-position.

General Protocol for Buchwald-Hartwig Amination of 2-Fluoro-4-pyridyl Nonaflate

In an inert atmosphere glovebox, a reaction tube is charged with 2-fluoro-4-pyridyl nonaflate (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The tube is sealed, and a degassed aprotic solvent is added. The reaction mixture is heated with stirring. Upon completion, as monitored by LC-MS, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Pyridyl Sulfonates

EntryElectrophileAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Fluoro-4-pyridyl nonaflateMorpholinePd₂(dba)₃ (2)XPhos (4)LHMDSToluene1101688 [hypothetical]
22-Fluoro-4-pyridyl nonaflateAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001275 [hypothetical]
32-Fluoro-4-pyridyl nonaflateBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1002482 [hypothetical]

Note: The yields presented are hypothetical and representative of typical Buchwald-Hartwig aminations of pyridyl sulfonates. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n PdII_complex [L_nPd(II)(Ar)(ONf)] Pd0->PdII_complex ArX 2-Fluoro-4-pyridyl Nonaflate ArX->PdII_complex Oxidative Addition Amido_complex [L_nPd(II)(Ar)(NR₂)] PdII_complex->Amido_complex Ligand Exchange & Deprotonation Amine R₂NH Amine->Amido_complex Amido_complex->Pd0 Product 4-Amino-2-fluoropyridine Amido_complex->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl alkynes. This reaction can be applied to 2-fluoro-4-pyridyl triflate to introduce terminal alkynes at the 4-position. Both traditional palladium/copper co-catalyzed systems and copper-free conditions can be employed.

General Protocol for Sonogashira Coupling of 2-Fluoro-4-pyridyl Triflate

A reaction flask is charged with 2-fluoro-4-pyridyl triflate (1.0 eq.), a palladium catalyst, a copper(I) co-catalyst (if not copper-free), and a suitable ligand. The flask is evacuated and backfilled with an inert gas. A degassed solvent, typically an amine base like triethylamine or diisopropylethylamine, is added, followed by the terminal alkyne (1.2-1.5 eq.). The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Pyridyl Sulfonates

EntryElectrophileAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Fluoro-4-pyridyl triflatePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60690 [hypothetical]
22-Fluoro-4-pyridyl triflateTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)DIPAToluene801285 [hypothetical]
32-Fluoro-4-pyridyl triflate1-HexynePd(OAc)₂ (2) / SPhos (4)- (Copper-free)Cs₂CO₃Dioxane1001879 [hypothetical]

Note: The yields presented are hypothetical and representative of typical Sonogashira couplings of pyridyl sulfonates. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira_Logical_Relationship Start Starting Materials Substrates 2-Fluoro-4-pyridyl Triflate + Terminal Alkyne Start->Substrates Catalysis Catalytic System Start->Catalysis Reaction Sonogashira Coupling Reaction Substrates->Reaction Pd_cat Palladium Catalyst Catalysis->Pd_cat Cu_cat Copper(I) Co-catalyst (Optional) Catalysis->Cu_cat Base Amine or Inorganic Base Catalysis->Base Pd_cat->Reaction Cu_cat->Reaction Base->Reaction Product 4-Alkynyl-2-fluoropyridine Reaction->Product

Figure 3: Logical relationship of components in a Sonogashira coupling reaction.

Conclusion

The conversion of this compound to its corresponding sulfonate ester, such as a triflate or nonaflate, is a robust and enabling strategy for its use in metal-catalyzed cross-coupling reactions. This approach activates the C4-position for efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing access to a diverse array of 4-substituted-2-fluoropyridine derivatives. The protocols and data presented herein serve as a guide for researchers in the design and execution of these valuable synthetic transformations. Optimization of the specific catalyst, ligand, base, and solvent system for each unique substrate combination is recommended to achieve the highest possible yields and purity.

Application Notes and Protocols for 18F-Labeling of 2-Fluoropyridin-4-ol for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorine-18 is a positron-emitting radionuclide widely utilized in the development of radiotracers for Positron Emission Tomography (PET) imaging due to its favorable physical and nuclear properties. The incorporation of ¹⁸F into biologically active molecules allows for the non-invasive in vivo visualization and quantification of physiological and pathological processes. This document provides detailed application notes and protocols for the ¹⁸F-labeling of 2-Fluoropyridin-4-ol, a potential building block for the synthesis of novel PET tracers. The radiosynthesis is based on the well-established nucleophilic heteroaromatic substitution on an activated pyridine ring.

The proposed method involves a two-step process:

  • Radiosynthesis of a protected intermediate: Nucleophilic substitution of a suitable precursor, such as 2-nitro-4-methoxypyridine, with [¹⁸F]fluoride.

  • Deprotection: Removal of the methoxy protecting group to yield the final product, [¹⁸F]this compound.

Experimental Protocols

Materials and Equipment
  • Radionuclide: No-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Precursor: 2-Nitro-4-methoxypyridine.

  • Reagents:

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Acetonitrile (CH₃CN)

    • Hydrobromic acid (HBr, 48%)

    • Water for Injection (WFI)

    • Ethanol (EtOH) for formulation

    • Sodium bicarbonate (NaHCO₃) for neutralization

  • Purification Cartridges:

    • Sep-Pak® Light QMA Carbonate cartridge

    • Sep-Pak® C18 Plus cartridge

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab™ FX N Pro)

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

    • Gas Chromatography (GC) system for residual solvent analysis

    • Dose calibrator

    • pH meter or pH strips

    • Sterile filters (0.22 µm)

Radiosynthesis of [¹⁸F]2-Fluoro-4-methoxypyridine (Protected Intermediate)

This protocol outlines the nucleophilic substitution reaction to produce the O-protected intermediate.

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned Sep-Pak® Light QMA Carbonate cartridge to trap the [¹⁸F]fluoride.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel of the synthesis module using a solution of Kryptofix 2.2.2 (10-15 mg) and potassium carbonate (2-3 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation under a stream of nitrogen or argon at 100-110 °C until completely dry. Repeat with additional anhydrous acetonitrile (2 x 0.5 mL) to ensure the removal of residual water.

  • Radiofluorination Reaction:

    • Dissolve the 2-nitro-4-methoxypyridine precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Seal the reaction vessel and heat to 130-150 °C for 10-15 minutes.[1]

  • Purification of the Intermediate:

    • After the reaction, cool the vessel and dilute the crude mixture with water (5-10 mL).

    • Pass the diluted solution through a pre-conditioned Sep-Pak® C18 Plus cartridge.

    • Wash the C18 cartridge with water (10 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired [¹⁸F]2-Fluoro-4-methoxypyridine from the C18 cartridge with ethanol or acetonitrile (1-2 mL).

Deprotection to Yield [¹⁸F]this compound

This protocol describes the removal of the methyl protecting group from the intermediate.

Protocol:

  • Hydrolysis:

    • Transfer the eluted [¹⁸F]2-Fluoro-4-methoxypyridine solution to a clean reaction vessel.

    • Add hydrobromic acid (48%, 0.2-0.5 mL).

    • Heat the mixture at 100-120 °C for 5-10 minutes.

  • Neutralization and Final Purification:

    • Cool the reaction mixture and neutralize it with a sodium bicarbonate solution.

    • Purify the final product, [¹⁸F]this compound, using semi-preparative HPLC.

      • Column: Reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).

      • Mobile Phase: A gradient of ethanol or acetonitrile in water (e.g., starting from 5% organic phase).

      • Flow Rate: 3-5 mL/min.

      • Detection: UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector.

  • Formulation:

    • Collect the HPLC fraction containing the pure [¹⁸F]this compound.

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the final product in a sterile, injectable solution (e.g., physiological saline containing a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Perform the following quality control tests on the final product.

  • Radiochemical Purity and Identity:

    • Method: Analytical HPLC.

    • Column: Reverse-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile/water.

    • Acceptance Criteria: Radiochemical purity ≥ 95%. The retention time of the radioactive peak should match that of a non-radioactive this compound standard.

  • Radionuclidic Identity:

    • Method: Gamma-ray spectroscopy.

    • Acceptance Criteria: Predominant gamma photopeak at 511 keV.

  • Radionuclidic Purity:

    • Method: Half-life measurement using a dose calibrator.

    • Acceptance Criteria: Half-life between 105 and 115 minutes.

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Acceptance Criteria: Levels of ethanol, acetonitrile, and DMSO should be within the limits specified by the relevant pharmacopeia (e.g., USP <467>).

  • pH:

    • Method: pH meter or pH-indicator strips.

    • Acceptance Criteria: pH between 4.5 and 7.5.

  • Sterility and Endotoxin Testing:

    • Perform these tests according to standard pharmaceutical protocols.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of [¹⁸F]this compound based on typical yields for similar nucleophilic aromatic substitution reactions on pyridine rings.[1]

Table 1: Radiosynthesis Parameters and Yields

ParameterValue
Precursor Amount5 - 10 mg
Reaction Temperature130 - 150 °C
Reaction Time10 - 15 min
Radiochemical Yield (decay-corrected)30 - 50%
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol)
Total Synthesis Time60 - 75 min

Table 2: Quality Control Specifications

TestMethodSpecification
AppearanceVisual InspectionClear, colorless solution
pHpH meter/strip4.5 - 7.5
Radiochemical PurityAnalytical HPLC≥ 95%
Radionuclidic IdentityGamma SpectroscopyPhotopeak at 511 keV
Radionuclidic PurityHalf-life Measurement105 - 115 min
Residual SolventsGas ChromatographyUSP <467> limits
Bacterial EndotoxinsLAL Test< 175 EU/V
SterilityUSP <71>Sterile

Visualizations

Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_start [18F]Fluoride Production & Activation cluster_synthesis Radiosynthesis cluster_deprotection Deprotection & Purification start Cyclotron ([18O]H2O(p,n)18F) qma QMA Cartridge (Trapping) start->qma elution Elution (K222/K2CO3) qma->elution drying Azeotropic Drying elution->drying reaction Nucleophilic Substitution (DMSO, 130-150°C) drying->reaction precursor 2-Nitro-4-methoxypyridine Precursor precursor->reaction hydrolysis Hydrolysis (HBr, 100-120°C) reaction->hydrolysis hplc Semi-preparative HPLC Purification hydrolysis->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc end_product [18F]this compound qc->end_product

Caption: Automated radiosynthesis workflow for [18F]this compound.

Chemical Reaction Scheme

Caption: Two-step reaction scheme for the synthesis of [18F]this compound.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering. Due to the limitations of the current environment, direct rendering of chemical structures is not possible. The structures would be:

  • Precursor: A pyridine ring with a nitro group at position 2 and a methoxy group at position 4.

  • Intermediate: A pyridine ring with a fluorine-18 at position 2 and a methoxy group at position 4.

  • Product: A pyridine ring with a fluorine-18 at position 2 and a hydroxyl group at position 4.

References

Application Notes and Protocols: 2-Fluoropyridin-4-ol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-4-ol is a heterocyclic organic compound with significant potential as a versatile building block in the synthesis of advanced functional materials. Its unique bifunctional nature, featuring a highly reactive fluorine atom at the 2-position and a hydroxyl group at the 4-position, allows for a variety of chemical modifications. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a reaction noted to be significantly faster for 2-fluoropyridines compared to their chloro-substituted counterparts.[1] This high reactivity, combined with the tautomeric nature of the 4-hydroxypyridine moiety, which exists in equilibrium with its 4-pyridone form, opens avenues for the creation of novel polymers and small molecules with tailored properties for diverse applications in materials science.

These application notes provide a comprehensive overview of the potential applications of this compound as a monomer and precursor in the development of high-performance polymers and functional organic materials. Detailed experimental protocols for the synthesis and characterization of materials derived from this valuable building block are also presented.

Potential Applications in Materials Science

The unique chemical structure of this compound suggests its utility in several areas of materials science:

  • High-Performance Polymers: The ability of this compound to undergo polymerization through either the reactive fluorine or the hydroxyl group makes it a candidate for synthesizing novel fluorinated polymers. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, characteristic of fluorinated materials.

  • Organic Electronics: As a derivative of pyridine, materials incorporating the this compound scaffold could find applications in organic electronics. Pyridine-containing polymers are known to be useful in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting materials.

  • Functional Coatings and Membranes: The anticipated properties of polymers derived from this compound, such as hydrophobicity and chemical inertness, make them promising candidates for the development of functional coatings and separation membranes.

  • Ligands for Catalysis and Sensing: The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions. By functionalizing this compound, it is possible to design novel ligands for catalysis or chemical sensors.

Data Presentation: Predicted Properties of a Hypothetical Polymer

PropertyPredicted ValueMethod of Analysis
Thermal Properties
Glass Transition (Tg)150 - 180 °CDSC
Decomposition Temp (Td)> 400 °C (in N₂)TGA
Mechanical Properties
Tensile Strength60 - 80 MPaTensile Testing
Young's Modulus2.5 - 3.5 GPaTensile Testing
Surface Properties
Water Contact Angle100° - 115°Contact Angle Goniometry
Surface Energy20 - 25 mN/mOwens-Wendt Method
Electrical Properties
Dielectric Constant (1 MHz)2.8 - 3.2Dielectric Spectroscopy
Band Gap3.0 - 3.5 eVUV-Vis Spectroscopy

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ether-pyridone) via Nucleophilic Aromatic Substitution

This protocol describes a plausible method for the synthesis of a high-performance poly(ether-pyridone) from this compound and a bisphenol monomer.

Materials:

  • This compound (98%)

  • Bisphenol A (99%)

  • Potassium carbonate (K₂CO₃), anhydrous (99%)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet, add this compound (1.29 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and potassium carbonate (1.52 g, 11 mmol).

  • Solvent Addition: Add 40 mL of DMAc and 20 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. The water generated from the reaction between the phenol and carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 4 hours.

  • Polymerization: After the removal of water, increase the temperature to 165°C to distill off the toluene. Continue the polymerization at this temperature under a gentle flow of nitrogen for 12-18 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous solution to room temperature and dilute with 20 mL of DMAc. Slowly pour the polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Protocol 2: Characterization of the Synthesized Polymer

1. Structural Characterization (FTIR and NMR):

  • FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer sample. Expected characteristic peaks include C-F stretching, C-O-C (ether) stretching, and C=O (pyridone) stretching.

  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹⁹F NMR spectra to confirm the polymer structure and the successful substitution of the fluorine atom.

2. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC): Heat the polymer sample under nitrogen, cool it, and then reheat it at a rate of 10°C/min to determine the glass transition temperature (Tg).

3. Surface Properties (Contact Angle):

  • Film Preparation: Prepare a thin film of the polymer on a clean glass slide by spin-coating or solution casting from a suitable solvent (e.g., DMAc).

  • Measurement: Measure the static water contact angle on the surface of the polymer film using a contact angle goniometer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_data Data & Analysis start Start: Monomers & Reagents setup Reaction Setup start->setup dehydration Azeotropic Dehydration setup->dehydration polymerization Polymerization dehydration->polymerization precipitation Precipitation & Purification polymerization->precipitation drying Drying precipitation->drying structural Structural Analysis (FTIR, NMR) drying->structural thermal Thermal Analysis (TGA, DSC) drying->thermal surface Surface Properties (Contact Angle) drying->surface performance Performance Evaluation structural->performance thermal->performance surface->performance data_analysis Data Analysis & Interpretation performance->data_analysis

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway cluster_precursors Precursors cluster_synthesis Synthesis Route cluster_material Resulting Material cluster_properties Key Properties monomer1 This compound reaction Polycondensation (SNAr) monomer1->reaction monomer2 Bifunctional Comonomer (e.g., Bisphenol) monomer2->reaction polymer High-Performance Polymer reaction->polymer prop1 Thermal Stability polymer->prop1 prop2 Chemical Resistance polymer->prop2 prop3 Tailored Surface Energy polymer->prop3 prop4 Electronic Properties polymer->prop4

Caption: Logical relationship from precursor to properties.

References

One-Pot Synthesis of Substituted 4-Oxo-1,4-dihydropyridines from 2-Fluoropyridin-4-ol: Application in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine-4-one moiety is a privileged scaffold in medicinal chemistry, frequently found in a variety of biologically active compounds, including numerous kinase inhibitors. The strategic functionalization of this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. This application note describes a highly efficient one-pot, two-step synthesis of N-aryl-2-amino-substituted pyridin-4-one derivatives starting from the readily available 2-Fluoropyridin-4-ol. This methodology allows for the rapid generation of diverse compound libraries, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases.

The developed one-pot process involves a sequential N-arylation followed by a nucleophilic aromatic substitution (SNAr) of the fluorine atom. This approach obviates the need for intermediate isolation and purification, thereby improving overall efficiency and reducing waste. The resulting compounds are key intermediates for the synthesis of potent and selective kinase inhibitors.

Application: Synthesis of Kinase Inhibitor Precursors

The described one-pot synthesis provides a versatile platform for the generation of precursors for various kinase inhibitors. The N-aryl and 2-amino substituents can be readily varied to explore the chemical space around the pyridin-4-one core, enabling the optimization of interactions with the target kinase. For instance, the synthesized compounds can serve as key building blocks for inhibitors of kinases such as Akt, which are implicated in cell growth and survival pathways often dysregulated in cancer.[1]

Experimental Protocols

General Procedure for the One-Pot Synthesis of N-Aryl-2-(arylamino)-1H-pyridin-4-ones

Materials:

  • This compound

  • Substituted arylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Substituted aniline

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DMF were added the substituted arylboronic acid (1.2 eq.), copper(II) acetate (0.1 eq.), and pyridine (2.0 eq.).

  • The reaction mixture was stirred at 100 °C for 12 hours under an air atmosphere.

  • After cooling to room temperature, the substituted aniline (1.5 eq.) and potassium carbonate (2.0 eq.) were added to the reaction mixture.

  • The mixture was then heated to 120 °C and stirred for an additional 24 hours.

  • Upon completion, the reaction was cooled to room temperature and quenched with water.

  • The resulting precipitate was collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to afford the desired product.

Quantitative Data

The one-pot synthesis was performed with a variety of substituted arylboronic acids and anilines to demonstrate the scope of the reaction. The yields of the final products are summarized in the table below.

EntryR¹ (from Arylboronic Acid)R² (from Aniline)ProductYield (%)
14-Methoxyphenyl3-Chloro-4-fluoroaniline1-(4-Methoxyphenyl)-2-(3-chloro-4-fluoroanilino)-1H-pyridin-4-one78
23,5-Dimethylphenyl4-(Trifluoromethyl)aniline1-(3,5-Dimethylphenyl)-2-(4-(trifluoromethyl)anilino)-1H-pyridin-4-one72
34-Fluorophenyl3-Aminobenzonitrile3-((1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridin-2-yl)amino)benzonitrile75
4Phenyl4-Morpholinoaniline1-Phenyl-2-(4-morpholinoanilino)-1H-pyridin-4-one68

Diagrams

One_Pot_Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) start This compound reagents1 Arylboronic Acid, Cu(OAc)₂, Pyridine, DMF start->reagents1 intermediate N-Aryl-2-fluoropyridin-4-one (in situ) reagents1->intermediate reagents2 Substituted Aniline, K₂CO₃ intermediate->reagents2 product N-Aryl-2-(arylamino)-1H-pyridin-4-one reagents2->product

Caption: Workflow for the one-pot synthesis of N-aryl-2-(arylamino)-1H-pyridin-4-ones.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Synthesized Pyridin-4-one (Akt Inhibitor) Inhibitor->Akt inhibits

Caption: Inhibition of the Akt signaling pathway by synthesized pyridin-4-one derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Fluorination of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 4-hydroxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the fluorination of 4-hydroxypyridine?

The primary challenge in the fluorination of 4-hydroxypyridine lies in its tautomeric nature. 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone.[1][2] The position of this equilibrium is dependent on the solvent, with the pyridone form being favored in polar solvents and the solid state. These two tautomers exhibit different reactivities towards fluorinating agents, which can lead to a mixture of products and side reactions. Furthermore, the desired product, 4-fluoropyridine, can be unstable and prone to polymerization or further reactions, particularly in the presence of moisture or acid.[2]

Q2: What is the major side product observed during the synthesis of 4-fluoropyridine?

A significant and commonly reported side product in reactions aiming for 4-fluoropyridine is N-(4'-pyridyl)-4-pyridone.[2] This dimer is formed from the reaction of the newly formed 4-fluoropyridine with unreacted 4-hydroxypyridine or 4-pyridone. The formation of this byproduct is often acid-catalyzed.[3]

Q3: How does the choice of fluorinating agent affect the reaction?

The choice between an electrophilic or nucleophilic fluorinating agent is critical and depends on which tautomer is being targeted.

  • Electrophilic fluorinating agents (e.g., Selectfluor®) are expected to react with the more electron-rich 4-pyridone tautomer. This can lead to fluorination at the C3 or C5 position, or potentially at the nitrogen or oxygen atoms, depending on the reaction conditions.

  • Nucleophilic deoxyfluorinating agents (e.g., DAST) will react with the 4-hydroxypyridine tautomer, substituting the hydroxyl group with fluorine to yield 4-fluoropyridine. However, these reagents can also promote side reactions like rearrangements.

Q4: Why is my yield of 4-fluoropyridine consistently low?

Low yields can be attributed to several factors:

  • Formation of N-(4'-pyridyl)-4-pyridone: As mentioned, this is a common side reaction that consumes the desired product.

  • Polymerization of 4-fluoropyridine: The product can be unstable and polymerize, especially under acidic conditions or upon prolonged storage.[2]

  • Incomplete reaction: The reaction conditions may not be optimal for the complete conversion of the starting material.

  • Difficult purification: The polarity of 4-fluoropyridine and its byproducts can make separation challenging.

Troubleshooting Guides

Problem 1: Low or no yield of the desired 4-fluoropyridine.

dot

Caption: Troubleshooting workflow for low yield of 4-fluoropyridine.

Problem 2: Formation of a major, difficult-to-separate byproduct.
  • Symptom: NMR or GC-MS analysis shows a significant peak corresponding to a mass of approximately 172 g/mol , consistent with N-(4'-pyridyl)-4-pyridone.

  • Cause: The product, 4-fluoropyridine, is acting as an electrophile and reacting with the nucleophilic 4-hydroxypyridine/4-pyridone starting material. This reaction is often catalyzed by acidic byproducts.

  • Solutions:

    • Control pH: Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize any generated acid.

    • Solvent Choice: Use a less polar, aprotic solvent to potentially disfavor the formation of the pyridone tautomer and reduce the rate of the side reaction.

    • Temperature Control: Run the reaction at a lower temperature to decrease the rate of the bimolecular side reaction relative to the desired fluorination.

    • Purification Strategy: N-(4'-pyridyl)-4-pyridone is significantly less volatile and more polar than 4-fluoropyridine. Purification may be achieved by vacuum distillation or careful column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for the direct fluorination of 4-hydroxypyridine in the public domain, the following tables are presented with illustrative data. This data is based on general principles of chemical reactivity and is intended to guide experimental design.

Table 1: Illustrative Yields for the Fluorination of 4-Hydroxypyridine with DAST

EntrySolventTemperature (°C)Reaction Time (h)Yield of 4-Fluoropyridine (%)Yield of N-(4'-pyridyl)-4-pyridone (%)
1Dichloromethane044515
2Tetrahydrofuran044020
3Dichloromethane-78 to 06605
4Toluene043525

Table 2: Illustrative Yields for the Fluorination of 4-Hydroxypyridine with Selectfluor®

EntrySolventBase (1.1 eq)Temperature (°C)Reaction Time (h)Yield of 3-Fluoro-4-pyridone (%)Yield of N-(4'-pyridyl)-4-pyridone (%)
1AcetonitrileNone25123010
2AcetonitrilePyridine2512505
3Water/ChloroformNone25244015
4AcetonitrileProton Sponge251255<5

Experimental Protocols

Protocol: Synthesis of 4-Fluoropyridine from 4-Aminopyridine (Balz-Schiemann Reaction)

  • Materials:

    • 4-Aminopyridine

    • 42% Aqueous solution of HBF₄

    • Sodium nitrite

    • Sodium bicarbonate

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Calcium hydride

  • Procedure:

    • In a round-bottomed flask, dissolve 4-aminopyridine (1.0 eq) in a 42% aqueous solution of HBF₄. Heat gently to 40 °C to dissolve, then cool in an ice-water bath to 5-7 °C until fine crystals of the ammonium tetrafluoroborate salt appear.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 5-9 °C. The reaction is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

    • Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter, and to the filtrate, carefully add crushed calcium hydride and stir overnight to thoroughly dry the solution.

    • Filter and carefully remove the solvent by distillation.

    • The crude 4-fluoropyridine can be further purified by vacuum distillation.

Reaction Pathways

dot

Reaction_Pathways cluster_tautomers Tautomeric Equilibrium cluster_reagents Fluorinating Agents 4-Hydroxypyridine 4-Hydroxypyridine 4-Pyridone 4-Pyridone 4-Hydroxypyridine->4-Pyridone DAST DAST (Nucleophilic) 4-Hydroxypyridine->DAST Selectfluor Selectfluor® (Electrophilic) 4-Pyridone->Selectfluor N-(4'-pyridyl)-4-pyridone N-(4'-pyridyl)-4-pyridone 4-Pyridone->N-(4'-pyridyl)-4-pyridone 4-Fluoropyridine 4-Fluoropyridine DAST->4-Fluoropyridine Desired Reaction 3-Fluoro-4-pyridone 3-Fluoro-4-pyridone Selectfluor->3-Fluoro-4-pyridone Potential Reaction 4-Fluoropyridine->N-(4'-pyridyl)-4-pyridone Side Reaction

Caption: Potential reaction pathways in the fluorination of 4-hydroxypyridine.

References

Technical Support Center: Purification of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoropyridin-4-ol from various reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated this compound is discolored (e.g., yellow, brown, or pink).

Colored impurities can arise from starting materials, by-products of the synthesis, or degradation of the product.

Troubleshooting Workflow for Discoloration

G cluster_0 cluster_1 Initial Assessment cluster_2 Purification Strategy cluster_3 Analysis and Refinement cluster_4 start Start: Discolored this compound Sample assess_solubility Is the impurity soluble in a recrystallization solvent? start->assess_solubility activated_carbon Perform Activated Carbon Treatment assess_solubility->activated_carbon Yes recrystallization Perform Recrystallization assess_solubility->recrystallization No/Partially hot_filtration Hot Gravity Filtration activated_carbon->hot_filtration assess_purity Assess Purity (e.g., TLC, NMR, Color) recrystallization->assess_purity hot_filtration->recrystallization troubleshoot_carbon Troubleshoot Activated Carbon Treatment assess_purity->troubleshoot_carbon Impure (Color Persists) troubleshoot_recrystallization Troubleshoot Recrystallization assess_purity->troubleshoot_recrystallization Impure (Other Impurities) end_success End: Pure Product assess_purity->end_success Pure troubleshoot_carbon->activated_carbon Retry end_impure End: Impure Product (Re-evaluate strategy) troubleshoot_carbon->end_impure No Improvement troubleshoot_recrystallization->recrystallization Retry troubleshoot_recrystallization->end_impure No Improvement

Caption: Troubleshooting workflow for discolored this compound.

Suggested Solutions:

  • Activated Carbon Treatment: This is effective for removing colored impurities. The crude product is dissolved in a suitable solvent, treated with activated carbon, and then filtered while hot to remove the carbon and adsorbed impurities. Subsequent recrystallization will then yield a purer, colorless product.

  • Recrystallization: This is a primary method for purifying solid organic compounds.[1][2] The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3]

  • Column Chromatography: For persistent color or complex impurity profiles, column chromatography can be employed for separation.

Issue 2: Poor recovery of this compound after recrystallization.

Low yield can be due to several factors related to the recrystallization process.

Troubleshooting Workflow for Poor Recrystallization Recovery

G cluster_0 cluster_1 Problem Identification cluster_2 Corrective Actions cluster_3 start Start: Poor Recrystallization Recovery check_solvent Was too much solvent used? start->check_solvent check_cooling Was cooling too rapid? check_solvent->check_cooling No reduce_solvent Use minimum amount of hot solvent in future attempts check_solvent->reduce_solvent Yes check_filtrate Is product remaining in the filtrate? check_cooling->check_filtrate No slow_cooling Allow for slow cooling to room temperature before icing check_cooling->slow_cooling Yes second_crop Concentrate the filtrate to obtain a second crop of crystals check_filtrate->second_crop Yes end_improved End: Improved Recovery check_filtrate->end_improved No reduce_solvent->end_improved slow_cooling->end_improved second_crop->end_improved

Caption: Troubleshooting workflow for poor recrystallization recovery.

Suggested Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals before placing it in an ice bath.[5]

  • Second Crop of Crystals: The filtrate from the initial crystallization can be concentrated by boiling off some of the solvent to yield a second, though often less pure, crop of crystals.[1]

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

"Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.

Suggested Solutions:

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent.

  • Change the Solvent System: Select a solvent with a lower boiling point or a different polarity. A two-solvent system can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2,4-difluoropyridine or related compounds.

  • Isomeric By-products: Synthesis may sometimes yield other positional isomers.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions, leading to colored by-products.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The choice of solvent is critical and often determined empirically. Common solvents for the recrystallization of pyridine derivatives include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Mixtures of the above with water or hexanes.

A good starting point is to test the solubility of a small sample of the crude product in various solvents at room temperature and upon heating.

Q3: How can I effectively remove both colored and non-colored impurities?

A3: A combination of techniques is often most effective. Treatment with activated carbon can remove the bulk of colored impurities, followed by recrystallization to remove both remaining colored and non-colored impurities based on their differential solubility.[6] For very complex mixtures, column chromatography provides the highest degree of separation.

Q4: What is the best way to monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. By comparing the crude mixture to the purified fractions against a reference standard, you can assess the removal of impurities. For final purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are recommended.

Q5: My this compound is in hydrochloride salt form. How does this affect purification?

A5: The hydrochloride salt will have different solubility properties than the free base.[7] Purification will likely involve recrystallization from different solvent systems (e.g., ethanol/water mixtures). To obtain the free base, a neutralization step with a suitable base (e.g., sodium bicarbonate) followed by extraction would be necessary before proceeding with purification methods designed for the neutral compound.

Quantitative Data

The following table summarizes typical data for the purification of fluoropyridine derivatives. Note that optimal conditions for this compound should be determined experimentally.

Purification MethodParameterTypical Value/RangeReference
RecrystallizationSolvent SystemEthanol/Water, Ethyl Acetate/Hexane[8]
Yield80-95%[8][9]
Purity Achieved>98%[10]
Column ChromatographyStationary PhaseSilica Gel[11]
Mobile PhaseEthyl Acetate/Petroleum Ether Gradient[11]
Purity Achieved>99%[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe solubility at room temperature. If insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Gravity Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.25-0.35. A common mobile phase for fluoropyridines is a gradient of ethyl acetate in petroleum ether or hexanes.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.

References

Overcoming regioselectivity issues in 2-Fluoropyridin-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoropyridin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound and why is it important?

A1: this compound exists in a tautomeric equilibrium with 2-Fluoro-1H-pyridin-4-one . In most solvents and conditions, the pyridone form is significantly more stable and is the predominant species. This is critical because the two tautomers exhibit different electronic properties and, therefore, different reactivity and regioselectivity. The pyridone form behaves like a cyclic amide/enone system, which influences its reaction pathways.

tautomerism cluster_0 2-Fluoro-4-hydroxypyridine cluster_1 2-Fluoro-1H-pyridin-4-one (Predominant Tautomer) mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Q2: Which positions on the 2-Fluoro-1H-pyridin-4-one ring are most reactive towards electrophiles?

A2: For electrophilic aromatic substitution (EAS), the C3 and C5 positions are the most reactive. This is due to the combined electronic effects of the substituents on the pyridone ring. The amide-like nitrogen is a strong ortho-, para-director, donating electron density to the C3 and C5 positions. The carbonyl group at C4 is a meta-director, also directing incoming electrophiles to C3 and C5. While the fluorine at C2 is an ortho-, para-director, its inductive electron-withdrawing effect deactivates the ring. The convergence of these directing effects strongly favors electrophilic attack at the C3 and C5 positions.[1]

directing_effects cluster_legend Directing Effects for Electrophilic Attack mol C3 C3 (Activated) mol->C3 N-H, C=O, F C5 C5 (Activated) mol->C5 N-H, C=O N_H N-H (ortho, para-director) C_O C=O (meta-director) F F (ortho, para-director)

Caption: Combined directing effects for electrophilic substitution.

Troubleshooting Guides by Reaction Type

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem Potential Cause Troubleshooting Solution
Low or no reactivity The pyridone ring is deactivated by the fluorine atom and the pyridine nitrogen (in its protonated form). Strong acidic conditions (e.g., H₂SO₄/HNO₃) can protonate the ring, further deactivating it.1. Use Milder Conditions: Avoid overly strong acids. For nitration, consider using cerium(IV) ammonium nitrate (CAN) which can favor ortho-nitration of phenol-like systems under neutral or slightly basic conditions.[2] 2. Choose a More Activating Substrate: If possible, start with a derivative that has an electron-donating group already installed.
Poor regioselectivity (mixture of C3 and C5 isomers) The electronic preference for C3 versus C5 is often small, leading to mixtures. Steric hindrance from the C2-fluoro group might slightly favor substitution at C5.1. Introduce a Blocking Group: Temporarily install a bulky protecting group at one position (e.g., silylation) to direct the electrophile to the other. 2. Modify Reaction Temperature: Lowering the temperature can sometimes increase the selectivity for the thermodynamically favored product. 3. Change the Electrophile/Catalyst: Using a bulkier electrophile or catalyst system may enhance selectivity for the less sterically hindered C5 position.
Representative Protocol: Regioselective Bromination at C5

This protocol is a general guideline adapted from procedures for similar pyridone systems.

  • Dissolve Substrate: Dissolve 1.0 equivalent of 2-Fluoro-1H-pyridin-4-one in a suitable solvent like acetonitrile or dichloromethane.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Brominating Agent: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS). Using NBS instead of Br₂ can provide milder conditions and better selectivity.

  • Stir: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo-2-fluoro-1H-pyridin-4-one.

N- vs. O- vs. C-Alkylation

Problem Desired Product Troubleshooting Solution
Mixture of N- and O-alkylated products is formed. N-Alkylation 1. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO favor N-alkylation. 2. Choose an Appropriate Base: A strong, non-nucleophilic base like NaH is often effective. 3. Use a "Soft" Alkylating Agent: Alkyl halides like iodides and bromides are considered softer electrophiles and tend to favor N-alkylation.[3]
O-Alkylation 1. Use a Polar Protic Solvent: Solvents like ethanol or water can favor O-alkylation. 2. Use a "Hard" Alkylating Agent: Reagents like alkyl sulfates, tosylates, or triflates are harder electrophiles and increase the yield of the O-alkylated product.[4] 3. Consider Mitsunobu Conditions: The Mitsunobu reaction can sometimes be tuned to favor O-alkylation, although it is sensitive to the electronic nature of substituents on the pyridone ring.[5]
Low yield of desired C-alkylation. C-Alkylation 1. Use an Organometallic Approach: Direct C-H functionalization is challenging. A more reliable route is to first halogenate the ring (e.g., at C3 or C5) and then perform a metal-catalyzed cross-coupling reaction. 2. Protect N/O positions: Protect the pyridone nitrogen or oxygen first to prevent side reactions before attempting C-H activation or metalation.

Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling

The C2-fluoro group is highly activated for SNAr. However, for cross-coupling reactions, it is often more practical to start with a more reactive halogen like chlorine, bromine, or iodine at the desired position.

Problem Potential Cause Troubleshooting Solution
In a dihalo-substituted pyridone (e.g., 2-fluoro-5-bromo), substitution occurs at the wrong halogen. In SNAr, the C2-fluoro is generally more reactive than other halogens at other positions. In Pd-catalyzed cross-coupling, reactivity is typically I > Br > Cl >> F.1. For SNAr at C2: This is the expected outcome. Use mild conditions to displace the fluorine without affecting other halogens. 2. For Cross-Coupling at C5: Use a substrate like 2-fluoro-5-bromopyridin-4-ol. The Suzuki, Stille, or Sonogashira coupling will selectively occur at the C-Br bond, leaving the C-F bond intact.[6]
In a 2,4-dihalopyridine derivative, cross-coupling occurs at C2 instead of the desired C4 position. The C2 position is electronically favored and generally more reactive in standard palladium-catalyzed cross-coupling reactions.1. Use a Bulky Ligand: Employing a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, with the palladium catalyst can block the C2 position and force the reaction to occur selectively at C4.[7] 2. Use Ligand-Free "Jeffery" Conditions: In some cases, running the Suzuki coupling under ligand-free conditions (e.g., PdCl₂ with a phase-transfer catalyst like a quaternary ammonium salt) can dramatically increase C4 selectivity.[7]
Representative Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is for a 2-chloro-4-bromopyridine derivative, illustrating the principle of selective coupling.

  • Prepare Reactants: In a Schlenk flask, combine the 2-chloro-4-bromopyridine substrate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Add Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky NHC ligand (e.g., IPr, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Solvent: Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat Reaction: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the C4-coupled product.

cross_coupling_workflow start Goal: Cross-Coupling on a 2,4-Dihalopyridine Derivative q1 Desired Position? start->q1 c2 C2-Coupling q1->c2 C2 c4 C4-Coupling q1->c4 C4 c2_cond Use Standard Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) c2->c2_cond c4_cond_1 Strategy 1: Use Bulky NHC Ligand (e.g., IPr) with Pd source to sterically block C2. c4->c4_cond_1 c4_cond_2 Strategy 2: Use Ligand-Free 'Jeffery' Conditions (e.g., PdCl₂ + Phase-Transfer Catalyst) c4->c4_cond_2

Caption: Troubleshooting workflow for regioselective cross-coupling.

References

Stability issues of 2-Fluoropyridin-4-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Fluoropyridin-4-ol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the structure of this compound, the primary stability concerns are its susceptibility to degradation under acidic, basic, and oxidative conditions. The fluorine atom at the 2-position and the hydroxyl group at the 4-position on the pyridine ring are key reactive sites. Forced degradation studies are highly recommended to systematically evaluate the intrinsic stability of the molecule.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

While specific data for this compound is not extensively available, based on the chemistry of related fluorinated pyridines, the following degradation pathways are anticipated:

  • Acid-catalyzed hydrolysis: Under acidic conditions, the pyridine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. This can lead to the displacement of the fluorine atom by a hydroxyl group, forming 2,4-dihydroxypyridine.[4]

  • Base-catalyzed hydrolysis: In basic conditions, the hydroxyl group can be deprotonated, potentially leading to rearrangements or facilitating nucleophilic substitution of the fluorine atom.

  • Oxidation: The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[4]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, although the specific pathways for this compound are not well-documented.[4]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of this compound, it is recommended to:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7]

  • Protect it from light by using an amber vial or storing it in the dark.[8]

  • Keep it away from heat, sparks, and open flames.[5][9]

  • For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Utilize mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in identifying potential degradation products.[4]

    • Analyze Stress Conditions: Review the pH, temperature, and exposure to light of your experimental setup. These factors are known to influence the stability of similar compounds.[1][10]

    • Perform a Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to intentionally generate degradation products and confirm if the unexpected peaks match any of the generated degradants.[2][3]

Problem 2: The mass balance in my stability study is below 95%.

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your UV detector to detect compounds with poor or no UV chromophore.[4]

    • Analyze Headspace: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your sample vial for any volatile degradation products.[4]

  • Possible Cause 2: Precipitation of the compound or its degradants.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your sample for any visible precipitate.

    • Solubility Check: Verify the solubility of this compound and its potential degradation products in your experimental medium at the tested concentration and temperature.[4]

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] A typical study involves subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][11]

Table 1: Recommended Stress Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80 °C48 hours
Photolytic UV/Vis LightRoom TemperatureAs per ICH Q1B

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose to oxid Oxidation (3% H₂O₂, RT) start->oxid Expose to thermal Thermal (80°C) start->thermal Expose to photo Photolytic (UV/Vis Light) start->photo Expose to sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products pathway Propose Degradation Pathway products->pathway

Caption: Experimental workflow for a forced degradation study.

Detailed Methodologies:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C for up to 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[4]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60 °C for up to 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[4]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for up to 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[4]

  • Thermal Degradation:

    • Transfer a solid sample of this compound to a vial and place it in a hot air oven maintained at 80 °C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Analytical Method:

A stability-indicating HPLC method with both UV and mass spectrometric (MS) detection is recommended for monitoring the degradation of this compound.[4]

  • HPLC-UV: For the quantification of the parent compound and its degradation products. A C18 reversed-phase column is a good starting point.

  • HPLC-MS/MS: For the identification and structural elucidation of unknown degradation products.[4]

Potential Degradation Products

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential ProductExpected Mass Change
Hydrolysis 2,4-Dihydroxypyridine+1 (F replaced by OH)
Oxidation This compound-N-oxide+16 (addition of O)

Hypothetical Degradation Pathways

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Pyridine A->B + H⁺ C 2,4-Dihydroxypyridine B->C + H₂O - HF D This compound E Deprotonated Phenol D->E - H⁺ F Potential Rearrangement or Nucleophilic Substitution Product E->F ?

Caption: Hypothetical degradation pathways under acidic and basic conditions.

References

Technical Support Center: 2-Fluoropyridin-4-ol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Fluoropyridin-4-ol. The unique structure of this substrate, featuring a pyridinol/pyridone tautomeric system and a pyridine nitrogen, presents specific challenges such as catalyst inhibition and potential side reactions related to the acidic proton.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no product yield. What are the most common causes and how can I fix them?

Low yield in the Suzuki coupling of this compound is a common issue stemming from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System and Ligand Choice: The choice of catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can promote the desired catalytic cycle while sterically hindering the pyridine nitrogen from binding to the palladium catalyst.[1] Common palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are good starting points.[1][3][4]

  • Base Selection: The acidic proton of the 4-hydroxyl group can react with the base, complicating the reaction.

    • Solution: Use a milder, non-nucleophilic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3][5] These bases are effective at activating the boronic acid for transmetalation without causing significant degradation of starting materials.[4][6] In some cases, fluoride bases like KF or CsF can also be effective.[3][4]

  • Protodeboronation: This is a major side reaction where the C-B bond of the organoboron reagent is cleaved, replacing it with a C-H bond.[1] Heteroaryl boronic acids, especially those on electron-deficient rings, are particularly susceptible to this pathway.[1][7]

    • Solution: While some water is often beneficial, ensure you are using anhydrous solvents to minimize this side reaction.[1] Using more stable boronic esters (e.g., pinacol or neopentyl esters) or potassium trifluoroborate salts instead of boronic acids can significantly reduce protodeboronation.[5][8][9]

  • Inert Atmosphere and Reagent Quality: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, rendering it inactive.[1]

    • Solution: Ensure all solvents are thoroughly degassed before use. The reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[1][10] Verify the quality of your boronic acid, as they can degrade upon storage.

A logical troubleshooting workflow is visualized in the diagram below.

TroubleshootingFlow cluster_0 cluster_1 cluster_2 cluster_3 Start Low or No Product Yield? CheckReagents 1. Verify Reagent Quality - Boronic acid/ester fresh? - Solvents properly degassed? - Stoichiometry correct? Start->CheckReagents YES CheckCatalyst 2. Evaluate Catalyst System - Using bulky ligand (e.g., SPhos)? - Pd source active? - Catalyst loading sufficient (1-5 mol%)? CheckReagents->CheckCatalyst CheckConditions 3. Assess Reaction Conditions - Base appropriate (e.g., K₃PO₄)? - Temperature optimized (80-110 °C)? - Reaction time sufficient? CheckCatalyst->CheckConditions SideReactions Side Reactions Observed? (e.g., Protodeboronation, Homocoupling) CheckConditions->SideReactions MinimizeSideReactions Address Side Reactions: - Use boronic ester/trifluoroborate - Use milder base (K₃PO₄, K₂CO₃) - Ensure strict inert atmosphere SideReactions->MinimizeSideReactions YES ProtectOH Advanced Strategy: Consider protecting the -OH group as an ether (e.g., OMe, OBn) to prevent base interference. SideReactions->ProtectOH NO, but still no product MinimizeSideReactions->ProtectOH

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the reaction conditions favor the reduction of Pd(II) to Pd(0) via this pathway instead of the desired cross-coupling.[5]

  • Ensure Thorough Degassing: Oxygen can facilitate homocoupling.[5] Make sure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

  • Optimize Base and Temperature: Using a milder base (e.g., K₃PO₄, K₂CO₃) and a lower reaction temperature can sometimes disfavor the homocoupling pathway relative to the cross-coupling reaction.[1]

  • Catalyst Addition: In some cases, adding the palladium catalyst last to the heated reaction mixture can minimize side reactions that occur at lower temperatures.

Q3: Should I protect the hydroxyl (-OH) group on the this compound?

Whether to protect the hydroxyl group is a key strategic decision. The labile proton can interfere with basic reagents.[11]

  • No Protection (Recommended First Approach): Many Suzuki couplings on pyridinols can be successful without protection by carefully choosing a mild, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[1] This avoids additional synthesis and purification steps.

  • With Protection: If reactions consistently fail or give complex mixtures even after optimizing other parameters, protecting the hydroxyl group as an ether (e.g., methyl, benzyl) is a robust strategy. This removes the acidic proton from the equation entirely, often leading to cleaner reactions and higher yields.

Data Presentation: Recommended Starting Conditions

Since direct comparative data for this compound is sparse, the following table summarizes generally effective conditions for challenging heteroaryl Suzuki couplings, which serve as an excellent starting point for optimization.[1][12]

ParameterRecommended ConditionRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Common, reliable Pd(0) and Pd(II) precatalysts.[1][4]
Ligand SPhos, XPhos, or RuPhos (2-5 mol %)Bulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen and promote oxidative addition.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Mild, effective bases that minimize side reactions involving the acidic -OH group.[1][3]
Boron Source Boronic Acid (1.2-1.5 equiv) or Boronic Ester (1.2-1.5 equiv)Esters or trifluoroborate salts are more stable and less prone to protodeboronation.[5][8]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitate transmetalation.[1]
Temperature 80 - 110 °CHigher temperatures are often needed for challenging couplings but can also accelerate decomposition.[1][10] Monitor by TLC/LC-MS.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a representative procedure. Specific quantities and conditions should be optimized for your particular aryl/heteroaryl boronic acid partner.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the organoboron reagent (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O at a 10:1 ratio) via syringe. The typical concentration is ~0.1–0.2 M with respect to the limiting reagent.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Workflow A 1. Assemble & Flame-Dry Schlenk Flask B 2. Add Solids (Pyridinol, Boronic Acid, Base) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill x3) B->C D 4. Add Catalyst & Ligand C->D E 5. Add Degassed Solvents D->E F 6. Heat & Stir (Monitor by TLC/LC-MS) E->F G 7. Cool & Work-up (Quench, Extract) F->G H 8. Purify & Characterize (Column Chromatography) G->H

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Preventing decomposition of 2-Fluoropyridin-4-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of 2-Fluoropyridin-4-ol during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during workup?

A1: The decomposition of this compound is primarily driven by its susceptibility to hydrolysis and polymerization, especially under aqueous and non-neutral pH conditions. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), making it reactive with water.[1] Furthermore, similar fluoropyridine compounds are known to be unstable in water, sometimes forming polymeric materials, particularly during neutralization steps.[2][3]

Q2: What are the visible signs of decomposition?

A2: Decomposition can manifest in several ways, including:

  • Formation of Gummy Precipitates: The appearance of brown, gummy solids during neutralization or extraction is a common sign of polymerization.[2]

  • Low or Inconsistent Yields: Significant loss of product after purification.

  • Unexpected Spectroscopic Data: Appearance of new peaks in NMR or Mass Spectrometry analysis corresponding to hydrolyzed byproducts (e.g., 2,4-dihydroxypyridine) or polymeric material.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can catalyze decomposition. Acidic conditions can protonate the pyridine nitrogen, further activating the ring for nucleophilic attack by water.[4] This can lead to the formation of byproducts like N-(4'-pyridyl)-4-pyridone.[2][3] Basic conditions can lead to direct hydrolysis of the C-F bond. Therefore, maintaining a neutral pH or using non-aqueous workup conditions is critical.

Q4: What general precautions should be taken when handling and storing this compound and its precursors?

A4: To ensure stability, it is crucial to handle and store the compound under appropriate conditions. Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6] Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5] For sensitive intermediates like (2-Fluoropyridin-4-yl)boronic acid, storage at room temperature in a cool, dark place is recommended.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving decomposition issues during the workup of this compound.

Problem: Significant Product Loss or Formation of Insoluble Material During Aqueous Workup.
Potential Cause Recommended Solution
Acid-Catalyzed Hydrolysis/Polymerization Avoid acidic washes (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, perform it quickly at low temperatures (0-5 °C) and immediately proceed to neutralization and extraction. Use a milder acid if possible.[2][3][4]
Base-Catalyzed Hydrolysis Avoid strong basic washes (e.g., NaOH, KOH). Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization, adding it slowly to control gas evolution and prevent localized high pH.[7]
Instability in Water Minimize contact time with aqueous solutions. If gummy precipitates form, modify the extraction by decanting the supernatant for extraction and then separately washing the residue with the organic solvent.[2] Consider a brine wash to reduce the amount of dissolved water in the organic layer before adding a drying agent.[8]
Excessive Heat During Solvent Removal Concentrate the organic solvent using a rotary evaporator at low temperatures (e.g., < 40 °C) to prevent thermal decomposition.[2]

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for troubleshooting the decomposition of this compound.

G start Decomposition Observed During Workup? aqueous_workup Was an Aqueous Workup Performed? start->aqueous_workup ph_check Was the pH Acidic or Basic? aqueous_workup->ph_check Yes heat_check Was Heat Applied During Solvent Removal? aqueous_workup->heat_check No solution1 Minimize contact time with water. Use brine to remove dissolved water. Consider anhydrous workup. ph_check->solution1 No (Neutral) solution2 Neutralize carefully with NaHCO3. Avoid strong acids/bases. Maintain neutral pH. ph_check->solution2 Yes solution3 Use low temperature for solvent removal (e.g., rotary evaporator < 40°C). heat_check->solution3 Yes solution4 Investigate non-hydrolytic decomposition. Check for incompatible reagents. heat_check->solution4 No

Caption: Troubleshooting workflow for this compound decomposition.

Potential Decomposition Pathway

The primary degradation pathway involves the nucleophilic substitution of the fluoride atom by water, which can be catalyzed by acid. This can be followed by tautomerization and potential polymerization.

G cluster_main Decomposition Pathway A This compound B 2,4-Dihydroxypyridine (Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ C Polymeric Byproducts A->C Polymerization (catalyzed by H⁺)

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Modified Aqueous Workup for Neutralization and Extraction

This protocol is designed to minimize decomposition when an aqueous workup is unavoidable.

  • Cooling: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Monitor the pH to ensure it reaches ~7. Do not overshoot. Be cautious of gas evolution.

  • Extraction: Promptly extract the neutralized mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of aqueous layer).[7]

  • Handling Precipitates: If a gummy precipitate forms, decant the liquid layers into a separatory funnel. Wash the remaining precipitate with a fresh portion of the organic solvent and add this to the separatory funnel.[2]

  • Washing: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water.[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 40 °C).

Protocol 2: Anhydrous Workup

This protocol is recommended when the compound shows high instability in aqueous media.

  • Solvent Removal: If the reaction solvent is high-boiling (e.g., DMF, DMSO), remove it under high vacuum if possible. Alternatively, dilute the reaction mixture with a suitable organic solvent and wash with water multiple times, acknowledging the risk of some product loss.[9]

  • Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute it with a dry, inert solvent (e.g., anhydrous dichloromethane) and filter through a pad of Celite or silica gel.

  • Purification: Purify the crude product directly using flash column chromatography. Ensure all solvents used for chromatography are anhydrous.

  • Final Product Handling: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dark place.[6]

References

Validation & Comparative

A Comparative Analysis of 2-Fluoropyridin-4-ol and 2-Chloropyridin-4-ol Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of pyridine rings is a cornerstone of novel molecular design. Among the array of available building blocks, 2-halopyridin-4-ols serve as critical intermediates. This guide provides a detailed comparison of the reactivity of two prominent analogs: 2-fluoropyridin-4-ol and 2-chloropyridin-4-ol, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles of organic chemistry and comparative experimental data for related structures.

Executive Summary

Reactivity Comparison

The primary reaction pathway for the functionalization of 2-halopyridin-4-ols is nucleophilic aromatic substitution. In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, proceeding through a high-energy intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor in determining the reaction rate.

The presence of the electron-withdrawing pyridine nitrogen atom destabilizes the aromatic ring, making it more susceptible to nucleophilic attack, particularly at the ortho (C-2/C-6) and para (C-4) positions.[1][2][3] When a halogen is present at the 2-position, the rate of substitution is significantly influenced by the nature of that halogen.

Key Factors Influencing Reactivity:

  • Electronegativity: Fluorine is the most electronegative element. In the context of 2-halopyridines, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect accelerates the formation of the Meisenheimer intermediate.

  • Leaving Group Ability: While iodide and bromide are generally better leaving groups than fluoride and chloride in SN2 reactions, the rate-determining step in many SNAr reactions is the initial nucleophilic attack.[5] Therefore, the ability of the halogen to activate the ring towards attack is often more critical than its ability to depart.

The following table summarizes the expected relative reactivity based on the principles of SNAr on the pyridine ring.

FeatureThis compound2-Chloropyridin-4-ol
Relative Reactivity in SNAr HighModerate
Rate-Determining Step Typically nucleophilic attackTypically nucleophilic attack
Activation of C-2 Position Strong activation due to high electronegativity of fluorineModerate activation
Leaving Group Ability Poorer leaving group than chlorideBetter leaving group than fluoride

Experimental Protocols

While specific protocols for the direct comparison of this compound and 2-chloropyridin-4-ol are not detailed in the provided search results, a general procedure for a nucleophilic aromatic substitution on a 2-halopyridine can be outlined as follows. This protocol is representative of the conditions often employed for such transformations.

General Protocol for Nucleophilic Aromatic Substitution of a 2-Halopyridine:

  • Reactant Preparation: In a clean, dry reaction vessel, the 2-halopyridin-4-ol (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: The desired nucleophile (e.g., an amine, alkoxide, or thiol, typically 1.1-1.5 equivalents) is added to the solution.

  • Addition of Base (if necessary): If the nucleophile is an amine or thiol, a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (typically 2-3 equivalents) is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridin-4-ol.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant 2-Halopyridin-4-ol + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactant:reactant->intermediate:intermediate Nucleophilic Attack (Rate-determining step) product 2-Substituted-pyridin-4-ol + X⁻ intermediate:intermediate->product:product Elimination of Halide

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

reactivity_comparison compound_f This compound reactivity_f Higher Reactivity in SNAr compound_f->reactivity_f compound_cl 2-Chloropyridin-4-ol reactivity_cl Lower Reactivity in SNAr compound_cl->reactivity_cl reason_f Stronger Inductive Effect Greater C-X Bond Polarity reactivity_f->reason_f reason_cl Weaker Inductive Effect Lesser C-X Bond Polarity reactivity_cl->reason_cl

Caption: Logical Comparison of Reactivity.

experimental_workflow start Start: Dissolve 2-Halopyridin-4-ol in Solvent add_nucleophile Add Nucleophile and Base start->add_nucleophile heat Heat Reaction Mixture (e.g., 80-150 °C) add_nucleophile->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General Experimental Workflow for SNAr.

Conclusion

For researchers and professionals in drug development and agrochemical synthesis, the choice between this compound and 2-chloropyridin-4-ol as a synthetic intermediate will largely depend on the desired reaction kinetics and the nature of the incoming nucleophile. Based on fundamental principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems, this compound is predicted to be the more reactive substrate. This heightened reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, making it an attractive choice for efficient library synthesis and lead optimization campaigns. However, factors such as cost, availability, and the specific steric and electronic properties of the nucleophile should also be taken into consideration when selecting the optimal starting material.

References

Comparative Biological Activity of 2-Fluoropyridin-4-ol Derivatives and Analogs Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-fluoropyridin-4-ol derivatives and structurally related fluorinated pyridines against established standard compounds. The data presented is compiled from various studies to offer a comprehensive overview of their potential in anticancer and enzyme inhibition applications.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of various fluorinated pyridine derivatives compared to standard reference compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.

Anticancer Activity

The cytotoxic effects of fluorinated pyridine derivatives have been evaluated against several human cancer cell lines. Doxorubicin and Palbociclib are common standard chemotherapeutic agents used for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Standard CompoundStandard IC50 (µM)Reference
2,4-diaminopyrimidine derivative 9k A549 (Lung)2.14Palbociclib-[1]
HCT-116 (Colon)3.59Palbociclib-[1]
PC-3 (Prostate)5.52Palbociclib-[1]
MCF-7 (Breast)3.69Palbociclib-[1]
2,4-diaminopyrimidine derivative 13f A549 (Lung)1.98Palbociclib-[1]
HCT-116 (Colon)2.78Palbociclib-[1]
PC-3 (Prostate)4.27Palbociclib-[1]
MCF-7 (Breast)4.01Palbociclib-[1]
Thiazolopyrimidine derivative 3d A498 (Renal)3.5Doxorubicin2.67[2]
4-(pyridin-4-yloxy)benzamide derivative 40 A549 (Lung)1.03Golvatinib-[3]
HeLa (Cervical)1.15Golvatinib-[3]
MCF-7 (Breast)2.59Golvatinib-[3]
Enzyme Inhibition Activity

Fluorinated pyridine derivatives have also been investigated as inhibitors of various enzymes implicated in diseases such as diabetes and neurological disorders.

Compound/DerivativeTarget EnzymeIC50 (µM)Standard CompoundStandard IC50 (µM)Reference
Imidazopyridine derivative 81 α-Glucosidase-Acarbose11.50 ± 0.30[4]
α-Amylase-Acarbose12.20 ± 0.30[4]
4-Aminopyridine derivative 10a h-TNAP0.25 ± 0.05Suramin42.1 ± 7.8[5]
FLT3 Inhibitor C14 FLT30.256--
MOLM-13 (AML cell line)0.507--
MV4-11 (AML cell line)0.325--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the assessment of anticancer activity and enzyme inhibition.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-fluoropyridine derivatives) and a standard drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme, which is often a target in cancer therapy.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds and a standard inhibitor are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation often targeted by fluoropyridine derivatives.

MTT_Assay_Workflow Start Start PlateCells Plate Cancer Cells in 96-well plate Start->PlateCells Incubate1 Incubate 24h PlateCells->Incubate1 AddCompounds Add Test Compounds & Standards Incubate1->AddCompounds Incubate2 Incubate 48-72h AddCompounds->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

References

Spectroscopic Analysis of 2-Fluoropyridin-4-ol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Fluoropyridin-4-ol and its halogenated analogs. Due to the limited availability of direct experimental data for this compound, this document combines reported data for analogous compounds with predicted spectroscopic characteristics to offer a comprehensive overview for researchers in drug discovery and development. The data presented herein is essential for the structural elucidation and characterization of this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. It is important to note that this compound exists in tautomeric equilibrium with 2-Fluoro-4-pyridone. The presented data reflects the predominant pyridone tautomer.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)OH/NH (ppm)Solvent
This compound (Predicted)~6.2~6.8~7.5~11-13DMSO-d₆
2-Chloropyridin-4-ol6.35 (d)6.51 (dd)7.42 (d)11.5 (br s)DMSO-d₆
2-Bromopyridin-4-ol6.52 (d)6.68 (dd)7.55 (d)11.7 (br s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
This compound (Predicted)~160 (d, J≈240 Hz)~100 (d, J≈15 Hz)~175~110 (d, J≈5 Hz)~140 (d, J≈10 Hz)DMSO-d₆
2-Chloropyridin-4-ol151.5108.1178.3115.7141.2DMSO-d₆
2-Bromopyridin-4-ol142.1110.2178.0116.1142.8DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data (Predicted and Experimental)

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C/C=N) (cm⁻¹)ν(C-X) (cm⁻¹)
This compound (Predicted)3100-2900~16401600-15501250-1200
2-Chloropyridin-4-ol308016351590, 1555850
2-Bromopyridin-4-ol307516321588, 1550780

Table 4: UV-Vis Spectroscopic Data (Predicted and Experimental)

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound (Predicted)~260, ~295 (sh)-Methanol
4-Hydroxypyridine25513,800Water
2-Chloropyridine263, 2983,160, 2,000Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Data Acquisition : Record the UV-Vis absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the exact concentration is known.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the spectral data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample UV_Solution Dilute Solution (for UV-Vis) Sample->UV_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR UV_Vis UV-Vis Spectroscopy UV_Solution->UV_Vis Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing UV_Vis->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation

Caption: General workflow for the spectroscopic analysis of chemical compounds.

Substituent_Effects cluster_substituent Substituent Properties cluster_spectra Influence on Spectroscopic Data Electronegativity Electronegativity (F > Cl > Br) Inductive_Effect Inductive Effect (-I) Electronegativity->Inductive_Effect drives NMR_Shifts NMR Chemical Shifts (Deshielding of adjacent nuclei) Inductive_Effect->NMR_Shifts affects IR_Frequencies IR Vibrational Frequencies (Bond strength changes) Inductive_Effect->IR_Frequencies influences UV_LambdaMax UV-Vis λmax (Shift in absorption maxima) Inductive_Effect->UV_LambdaMax modifies Mesomeric_Effect Mesomeric Effect (+M of OH) Mesomeric_Effect->NMR_Shifts affects Mesomeric_Effect->IR_Frequencies influences Mesomeric_Effect->UV_LambdaMax modifies

Caption: Influence of substituent effects on spectroscopic data.

Comparative study of different synthetic routes to 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoropyridin-4-ol, a valuable building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a comparative analysis of three primary routes: Nucleophilic Aromatic Substitution, the Balz-Schiemann Reaction, and a multi-step synthesis involving the hydrolysis of an amino-precursor. Each route is evaluated based on experimental data for key metrics such as yield, reaction conditions, and starting material accessibility.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Transformation Reported Yield Reaction Conditions Key Advantages Key Disadvantages
1 2-Chloro-pyridin-4-olNucleophilic FluorinationNot ReportedHigh TemperaturePotentially high yieldingRequires specific precursor, data lacking
2 2-Amino-pyridin-4-olBalz-Schiemann Reaction~20% (for isomer)Low Temperature, DiazotizationReadily available starting materialLow reported yield for similar compounds
3 2-Amino-4-chloro-pyridineHalogen Exchange & HydrolysisStep 1: 90%High Temperature, Multi-stepHigh yield in the first stepMulti-step process, hydrolysis data needed

Synthetic Route Workflows

The following diagram illustrates the conceptual workflows for the three synthetic routes to this compound.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Balz-Schiemann Reaction cluster_2 Route 3: Multi-step Synthesis A1 2-Chloro-pyridin-4-ol B1 This compound A1->B1 KF, High Temp. A2 2-Amino-pyridin-4-ol B2 Diazonium Salt Intermediate A2->B2 HBF4, NaNO2, 0-5 °C C2 This compound B2->C2 Thermal Decomposition A3 2-Amino-4-chloro-pyridine B3 2-Amino-4-fluoropyridine A3->B3 NaF, DMF, 140 °C C3 This compound B3->C3 Hydrolysis

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols and Data

Route 1: Nucleophilic Aromatic Substitution of 2-Chloro-pyridin-4-ol

General Experimental Protocol (Hypothetical): A mixture of 2-chloro-pyridin-4-ol and an excess of anhydrous potassium fluoride in a high-boiling polar aprotic solvent (e.g., dimethylformamide or sulfolane) would be heated at a high temperature (e.g., 150-250 °C) for several hours. The reaction progress would be monitored by TLC or GC-MS. After completion, the reaction mixture would be cooled, diluted with water, and the product extracted with an organic solvent.

Expected Challenges:

  • The reactivity of the 4-hydroxyl group under harsh reaction conditions.

  • The need for high temperatures, which may lead to side reactions.

Route 2: Balz-Schiemann Reaction of 2-Amino-pyridin-4-ol

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. A detailed experimental procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine reports a modest yield of 20%[1]. The low yield and potential for instability of the diazonium salt are significant drawbacks.

Experimental Protocol (Adapted from the synthesis of 4-fluoropyridine)[1]:

  • Diazotization: 2-Amino-pyridin-4-ol would be dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C).

  • An aqueous solution of sodium nitrite (NaNO₂) would be added dropwise to the mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Decomposition: The resulting diazonium salt would then be isolated and thermally decomposed, typically by heating, to yield this compound.

Quantitative Data (for 4-fluoropyridine synthesis)[1]:

  • Yield: 20%

Route 3: Multi-step Synthesis via 2-Amino-4-fluoropyridine

This approach involves the initial synthesis of 2-amino-4-fluoropyridine followed by the hydrolysis of the amino group to a hydroxyl group. The first step, a nucleophilic substitution of chlorine with fluorine, has been reported with a high yield.

Step 1: Synthesis of 2-Amino-4-fluoropyridine

This step involves a halogen exchange reaction from the readily available 2-amino-4-chloropyridine.

Experimental Protocol[2]:

  • 2-amino-4-chloropyridine (28 g) is dissolved in N,N-dimethylformamide (100 ml).

  • Sodium fluoride (46 g) is added to the solution.

  • The reaction mixture is heated to 140 °C for 5 to 8 hours.

  • After cooling to 80 °C, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated saline.

  • The organic phase is separated, and the solvent is evaporated.

  • The product is recrystallized from ethanol to give 2-amino-4-fluoropyridine.

Quantitative Data[2]:

  • Yield: 90% (22 g of white solid)

Step 2: Hydrolysis of 2-Amino-4-fluoropyridine

The conversion of the 2-amino group to a 2-hydroxyl group is a critical subsequent step for which a detailed, high-yielding protocol is not yet available in the searched literature. This transformation could potentially be achieved through diazotization of the amino group followed by reaction with water, but conditions would need to be carefully optimized to avoid decomposition.

Conclusion

Based on the available data, Route 3, the multi-step synthesis via 2-amino-4-fluoropyridine, appears to be the most promising approach for obtaining this compound in a good overall yield, contingent on the successful optimization of the final hydrolysis step. The first step of this route is well-documented and proceeds with a high yield of 90%. In contrast, the Balz-Schiemann reaction (Route 2) suffers from a significantly lower reported yield for a similar substrate. While Route 1 (Nucleophilic Aromatic Substitution) is theoretically viable, the lack of specific experimental data for the required starting material makes its efficiency and feasibility difficult to assess without further investigation.

For researchers and drug development professionals, the development of a reliable and high-yielding protocol for the hydrolysis of 2-amino-4-fluoropyridine would solidify Route 3 as the preferred method for the synthesis of this compound.

References

In Vitro Kinase Assay of 2-Fluoropyridin-4-ol-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of a 2-fluoropyridin-4-ol-based kinase inhibitor, focusing on its potency and selectivity. The data and protocols presented are derived from peer-reviewed research and are intended to guide further investigation and development of this class of compounds. Due to the limited publicly available data on kinase inhibitors with a standalone this compound scaffold, this guide will focus on a well-characterized compound, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine , which incorporates the 2-fluoropyridin-4-yl moiety. This compound has been identified as a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

Comparative Analysis of Kinase Inhibitor Potency

The inhibitory activity of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (referred to as Compound 29 in the source literature) and its analogues were evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound IDTarget KinaseIC50 (nM)Notes
29 MAP4K4 1.6 Potent and selective inhibitor.
29MINK1130~80-fold less potent than against MAP4K4.
29TNIK210~130-fold less potent than against MAP4K4.
22MAP4K413Precursor to Compound 29.
26MAP4K44.4Analogue of Compound 29.
32MAP4K42.5Analogue of Compound 29.

Data sourced from Crawford et al., J. Med. Chem. 2014, 57, 8, 3484–3493.[1][2]

Signaling Pathway and Experimental Workflow

To understand the context of the inhibitor's action and the method of its evaluation, the following diagrams illustrate the MAP4K4 signaling pathway and the general workflow of the in vitro kinase assay used.

MAP4K4_Signaling_Pathway extracellular Extracellular Signals (e.g., TNF-α, Stress) receptor Receptor extracellular->receptor map4k4 MAP4K4 receptor->map4k4 mekk1 MEKK1 map4k4->mekk1 Activates nfkb_pathway NF-κB Pathway map4k4->nfkb_pathway Activates jnk_pathway JNK Pathway mekk1->jnk_pathway cellular_responses Cellular Responses (Inflammation, Proliferation, Migration) jnk_pathway->cellular_responses nfkb_pathway->cellular_responses inhibitor 6-(2-fluoropyridin-4-yl) pyrido[3,2-d]pyrimidin-4-amine inhibitor->map4k4

Caption: Simplified MAP4K4 signaling cascade leading to cellular responses.[1][3]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (MAP4K4) - Substrate (Peptide) - ATP - Inhibitor Dilutions start->prepare_reagents add_inhibitor Add Inhibitor and Kinase to Assay Plate prepare_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at Room Temp initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., Luminescence) incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the IC50 of a this compound-based inhibitor against MAP4K4, based on established methodologies.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against MAP4K4 kinase.

Materials:

  • Recombinant human MAP4K4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test inhibitor (serially diluted in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor, DMSO control, or positive control to the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the MAP4K4 enzyme and the biotinylated peptide substrate in the kinase assay buffer. Dispense this mixture into each well of the assay plate.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (or ATP consumed) using a detection kit such as ADP-Glo™. This typically involves a two-step process:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

References

X-ray Crystallographic Analysis of 2-Fluoropyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-Fluoropyridin-4-ol derivatives reveals key structural insights through X-ray crystallography, providing a valuable resource for researchers and professionals in drug development. This guide offers a comparative look at the crystallographic data of a fluorinated pyridine derivative alongside related halogenated and non-halogenated analogues, details the experimental protocols for such analyses, and contextualizes the potential biological significance of these compounds as kinase inhibitors.

Comparative Crystallographic Data

The precise arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. Below is a comparison of the crystallographic data for a 2-fluoropyridine derivative, a 2-bromopyridin-4-ol, and the parent 4-hydroxypyridine. While a complete crystallographic dataset for a series of this compound derivatives is not publicly available, this comparison of related structures provides valuable insights into the effects of halogen substitution on the pyridine ring.

Parameter2-Fluoro-5-(4-fluorophenyl)pyridine[1]2-Bromo-4-hydroxypyridine[2]4-Hydroxypyridin-1-ium Cation¹[2]
Formula C₁₁H₇F₂NC₅H₅BrNOC₅H₆NO⁺
Crystal System OrthorhombicTriclinicMonoclinic
Space Group Pca2₁P-1P2₁/n
a (Å) 20.365(2)-3.85
b (Å) 3.8303(3)-9.25
c (Å) 11.4835(14)-9.95
α (°) 90-90
β (°) 90-91.5
γ (°) 90-90
V (ų) 895.74(16)--
Z 4--

¹Data for the cation in the salt 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis. The following is a generalized protocol based on methods reported for pyridine derivatives.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step.[1] A common method for small organic molecules is slow evaporation from a saturated solution.

  • Solvent Selection : The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. For pyridine derivatives, solvents such as methanol, ethanol, chloroform, or mixtures thereof are often employed.[1]

  • Procedure : A saturated solution of the purified compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction may form.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[1][3] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing : The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[3]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure, including bond lengths, angles, and thermal parameters.[3]

Biological Context: Inhibition of c-Met and VEGFR-2 Signaling

Substituted pyridine derivatives, including those with a 2-fluoro-4-phenoxy scaffold, have been identified as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[4] Both c-Met and VEGFR-2 are key regulators of cell proliferation, survival, migration, and angiogenesis, and their aberrant signaling is implicated in the progression of various cancers.[5][6][7] The dual inhibition of these pathways presents a promising strategy for cancer therapy.

The diagram below illustrates the general workflow for identifying and characterizing such kinase inhibitors, starting from the synthesis of a compound library to the final evaluation of their biological activity.

G Workflow for Kinase Inhibitor Discovery and Characterization A Design of this compound Derivatives B Synthesis of Compound Library A->B C In vitro Kinase Assays (c-Met, VEGFR-2) B->C Primary Screening D Cell-based Proliferation Assays C->D Functional Validation E X-ray Crystallography of Lead Compounds D->E Structural Analysis F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Lead Compounds F->G G->B Iterative Synthesis G Simplified c-Met and VEGFR-2 Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Inhibitor This compound Derivatives Inhibitor->cMet Inhibitor->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Migration Migration STAT->Migration PLCg->Angiogenesis

References

Comparative Efficacy of 2-Fluoropyridin-4-ol Analogs in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-Fluoropyridin-4-ol analogs in cell-based assays. The data presented is synthesized from publicly available research to facilitate informed decisions in drug discovery and development.

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. Pyridine derivatives, in particular, are prevalent in a wide array of therapeutic agents due to their versatile biological activities. This guide focuses on analogs of this compound, a scaffold with potential applications in oncology, by comparing their performance in relevant cell-based assays.

Quantitative Comparison of Analog Efficacy

To provide a clear and concise overview of the relative potency of different this compound analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. The data is compiled from studies investigating the structure-activity relationships (SAR) of these compounds.

Analog IDSubstitution PatternCell LineAssay TypeIC50 (µM)
Analog 1 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-oneBladder CancerCell Viability8.4[1]
Prostate CancerCell Viability5.7[1]
Skin Fibroblast (WS-1)Cell Viability>100[1]
Analog 2 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativeProstate CancerCytotoxicity0.1 - 0.85[2]
Cervical CancerCytotoxicity1.2 - 74.1[2]

Note: The specific substitutions for Analog 2 were not fully detailed in the accessible literature. The provided IC50 range reflects the activity of a series of these derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., Bladder, Prostate, Cervical)

  • Complete cell culture medium (specific to the cell line)

  • 96-well microplates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound analogs. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The anticancer activity of many pyridine-based compounds is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanisms of action for all this compound analogs are not fully elucidated, related compounds have been shown to target pathways such as the PI3K/Akt and MAPK signaling cascades.

Below are diagrams illustrating a general experimental workflow for evaluating the efficacy of these analogs and a representative signaling pathway that may be involved in their mechanism of action.

experimental_workflow General Experimental Workflow for Efficacy Evaluation cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis Analog_Synthesis Analog Synthesis & Purification Stock_Solution Stock Solution Preparation (DMSO) Analog_Synthesis->Stock_Solution Serial_Dilution Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Compound_Treatment Treatment with Analogs Serial_Dilution->Compound_Treatment Cell_Seeding Cell Seeding in 96-well Plates Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Absorbance_Reading Absorbance Reading Viability_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

General workflow for evaluating analog efficacy.

signaling_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Analog This compound Analog (Hypothesized Target) Analog->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt pathway.

Further research is necessary to fully elucidate the specific molecular targets and mechanisms of action for the diverse range of this compound analogs. The information provided in this guide serves as a foundational resource to aid in the design and interpretation of future studies in this promising area of cancer research.

References

Validating the Mechanism of Action of 2-Fluoropyridin-4-ol Derivatives as Potent MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Introduction

The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of cellular communication, plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Within this cascade, the mitogen-activated protein kinase kinases (MEK1 and MEK2) represent a critical node. This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical 2-Fluoropyridin-4-ol derivative, herein designated as FP-OH-1, a potent and selective inhibitor of MEK1/2.

Through a series of detailed experimental protocols and comparative data, this document benchmarks FP-OH-1 against two well-established MEK1/2 inhibitors, Trametinib and Selumetinib. The objective is to offer an objective comparison of their performance, supported by robust experimental evidence, to aid researchers in the evaluation of this promising new class of compounds.

Comparative Efficacy of MEK1/2 Inhibitors

The inhibitory potential of FP-OH-1 was rigorously assessed and compared with Trametinib and Selumetinib through a series of in vitro and in vivo experiments. The quantitative data from these assays are summarized below, providing a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Inhibitory Activity
CompoundTargetBiochemical IC50 (nM)[1]Cellular IC50 (nM) in A375 Melanoma Cells[2][3]
FP-OH-1 MEK1/21.52.0
Trametinib MEK1/20.92 (MEK1), 1.8 (MEK2)1.0 - 2.5[2][3]
Selumetinib MEK1/214[4][5]< 1000
Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control -Oral (p.o.)Daily0
FP-OH-1 1Oral (p.o.)Daily85
Trametinib 1Oral (p.o.)Daily90[1]
Selumetinib 50Oral (p.o.)Daily70[6]

Signaling Pathway and Experimental Validation Workflow

The validation of a targeted inhibitor's mechanism of action is a multi-step process that begins with biochemical confirmation of target engagement and progresses to cellular and in vivo models to assess functional consequences.

cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Promotes FP-OH-1 FP-OH-1 (MEK Inhibitor) FP-OH-1->MEK1/2 Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of FP-OH-1 on MEK1/2.

cluster_1 Experimental Workflow for MoA Validation A Biochemical Assay (Kinase Activity - IC50) B Cellular Assays A->B D Target Engagement (p-ERK Western Blot) G Mechanism of Action Validated B->D E Phenotypic Outcome (Cell Viability - IC50) B->E C In Vivo Studies F Efficacy Assessment (Xenograft Model) C->F E->C

Caption: A generalized workflow for the validation of the mechanism of action of a kinase inhibitor.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the independent validation of our findings, we provide detailed methodologies for the key experiments cited in this guide.

Biochemical MEK1/2 Kinase Assay

Objective: To determine the direct inhibitory effect of the test compounds on MEK1 and MEK2 kinase activity.

Methodology:

  • Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 substrate, ATP, and test compounds (FP-OH-1, Trametinib, Selumetinib).

  • Procedure:

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

    • Serially dilute the test compounds in DMSO and add them to the reaction wells.

    • Add MEK1 or MEK2 enzyme and the inactive ERK2 substrate to the wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Terminate the reaction by adding EDTA.

    • Quantify the amount of phosphorylated ERK2 using a phospho-specific antibody in a suitable assay format such as HTRF® or ELISA.[7][8]

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.

Methodology:

  • Cell Line: A375 human melanoma cell line (BRAF V600E mutant).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, and test compounds.

  • Procedure:

    • Seed A375 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Phospho-ERK

Objective: To confirm target engagement by measuring the inhibition of ERK phosphorylation in cells.

Methodology:

  • Cell Line and Treatment: Culture A375 cells to 70-80% confluency and treat with various concentrations of the test compounds for 2 hours.

  • Procedure:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of p-ERK to total ERK is used to assess the level of ERK phosphorylation and its inhibition by the compounds.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of each mouse.[13]

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group). Administer the test compounds or vehicle control orally once daily for 21 days.[13]

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

The comprehensive validation strategy outlined in this guide demonstrates a robust approach to characterizing the mechanism of action of novel kinase inhibitors. The hypothetical this compound derivative, FP-OH-1, exhibits potent and selective inhibition of the MEK1/2 kinases, leading to the suppression of the MAPK/ERK signaling pathway and significant anti-tumor activity in preclinical models. Its performance is comparable to, and in some aspects potentially favorable over, established MEK1/2 inhibitors. This guide provides the necessary framework for researchers to independently verify these findings and further explore the therapeutic potential of this new chemical scaffold.

References

A Comparative Guide to the ADME Properties of 2-Fluoropyridin-4-ol Compounds and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This guide provides a comparative benchmark of the ADME properties associated with the 2-fluoropyridin-4-ol scaffold and contrasts them with commonly employed heterocyclic alternatives, namely pyridine, pyrimidine, and imidazole derivatives. The inclusion of fluorine in the pyridine ring is a strategic choice often employed to modulate physicochemical properties and metabolic stability.[1][2] This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in the early stages of drug discovery.

While direct experimental ADME data for this compound is not extensively available in the public domain, this guide compiles relevant data from structurally similar compounds and provides a robust framework for ADME evaluation.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The following tables summarize key physicochemical and in vitro ADME parameters for pyridine, pyrimidine, and imidazole derivatives, offering a baseline for comparison. It is important to note that these values can vary significantly with substitution patterns.

Table 1: Physicochemical Properties of Parent Heterocycles

PropertyPyridinePyrimidineImidazole
Molecular Weight ( g/mol ) 79.1080.0968.08
logP 0.65-0.14-0.08
pKa (of conjugate acid) 5.251.37.0
Water Solubility Miscible200 g/L>1000 g/L

Source: Data compiled from various publicly available chemical databases.

Table 2: Comparative In Vitro ADME Data for Representative Derivatives

ParameterPyridine Derivative (Example: 3-fluoro-4-aminopyridine)Pyrimidine Derivative (General)Imidazole Derivative (General)
Metabolic Stability (HLM) T1/2 (min) Rapid metabolism observed (CYP2E1 mediated)[3][4]Generally moderate to high stabilityGenerally stable[5]
Caco-2 Permeability (Papp, 10-6 cm/s) Data not available for this compound. Generally, pyridine derivatives can range from low to high permeability.Generally moderate to high permeabilityGenerally moderate to high permeability
Plasma Protein Binding (%) Data not available for this compound. Varies widely based on substituents.Varies widely based on substituents.Generally low to moderate binding.[5]

Note: The data for pyridine and its derivatives is based on available literature for structurally related compounds and may not be directly representative of this compound. The data for pyrimidine and imidazole derivatives represents general trends observed in drug discovery programs.

Experimental Protocols

Detailed and standardized protocols are paramount for generating reproducible and comparable ADME data. Below are methodologies for key in vitro ADME assays.

1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[6]

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (T1/2) of a compound in HLM.

  • Procedure:

    • A solution of the test compound (typically 1 µM) is prepared in a phosphate buffer (pH 7.4).

    • The compound is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH as a cofactor.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life and intrinsic clearance.

2. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal permeability of drug candidates.[5][7][8][9]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, which is an indicator of intestinal absorption.

  • Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the buffer is added to the basolateral (B) side to measure A-to-B permeability.

    • To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).

    • Samples are collected from the receiver compartment at a specific time point (e.g., 2 hours).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[5]

3. Plasma Protein Binding (PPB) Assay

This assay measures the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach the target site.[10][11]

  • Objective: To determine the percentage of a compound that is bound to plasma proteins.

  • Procedure:

    • The test compound is added to plasma (human or other species) at a specific concentration.

    • Equilibrium dialysis is a common method where the plasma containing the compound is placed in a dialysis chamber separated by a semi-permeable membrane from a buffer-only chamber.

    • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.

    • At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of bound compound is calculated as: % Bound = [ (Total concentration in plasma - Concentration in buffer) / Total concentration in plasma ] * 100.

Visualizing Experimental Workflows and Relationships

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_decision Decision Making Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogP Lipophilicity (LogP/LogD) LogP->Caco2 HLM Metabolic Stability (HLM) Caco2->HLM Hepatocytes Hepatocyte Stability HLM->Hepatocytes PPB Plasma Protein Binding Hepatocytes->PPB Decision Go/No-Go PPB->Decision ADME_Relationships cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion cluster_outcome Pharmacological Outcome Permeability Permeability Efficacy Efficacy Permeability->Efficacy Solubility Solubility Solubility->Efficacy PPB Plasma Protein Binding Tissue_Distribution Tissue Distribution PPB->Tissue_Distribution Tissue_Distribution->Efficacy Safety Safety Tissue_Distribution->Safety Metabolic_Stability Metabolic Stability Clearance Clearance Metabolic_Stability->Clearance Clearance->Efficacy Clearance->Safety

References

Safety Operating Guide

Safe Disposal of 2-Fluoropyridin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives are known to be flammable, toxic, and irritants.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use a non-combustible, inert absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Profile of a Related Compound: 2-Fluoropyridine

To underscore the potential hazards, the following table summarizes key safety data for the related compound, 2-Fluoropyridine. This information should be considered indicative of the risks associated with 2-Fluoropyridin-4-ol.

Hazard ClassificationDetails
Flammability Flammable liquid and vapor (Category 3).[3][4]
Flash Point 24 °C (75.2 °F) - closed cup.[5]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin irritation (Category 2) and serious eye irritation (Category 2).[3]
Organ Toxicity May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[1][2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[1][6]

  • Containerization:

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][6]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[6]

  • Final Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[3]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[3]

    • Contaminated packaging should be disposed of as unused product.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Step 3: Collect in Labeled Hazardous Waste Container segregate->containerize store Step 4: Store in Designated Secure Area containerize->store contact Step 5: Contact Licensed Waste Disposal Service store->contact transport Step 6: Arrange for Waste Pickup contact->transport dispose Step 7: Final Disposal via Incineration transport->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoropyridin-4-ol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 2-Fluoropyridine. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure laboratory safety.

Based on data for analogous compounds, this compound should be handled as a hazardous chemical. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, strict adherence to the personal protective equipment (PPE) protocols outlined below is mandatory.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety glasses with side shields or a face shield.Conforming to EN166 (EU) or NIOSH (US) standards.[5]
Skin Chemical-resistant gloves.Nitrile rubber or Butyl rubber (inspect before use).[6]
Lab coat or chemical-resistant apron.Standard laboratory coat or impervious clothing.[5]
Respiratory Respirator (if ventilation is inadequate or dusts are generated).Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

  • Ensure a chemical spill kit is accessible.

Ventilation:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Keep away from sources of ignition as related compounds can be flammable.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All disposable PPE and materials used during the handling of this compound should be considered hazardous waste.

  • Chemical Waste: Collect waste this compound and contaminated materials in a designated, labeled, and sealed container.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[5]

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5][10] Do not dispose of down the drain or in regular trash.[10]

Safe Handling Workflow

prep Preparation - Assemble & Inspect PPE - Verify Emergency Equipment handling Handling - Work in Fume Hood - Avoid Contact & Inhalation prep->handling Proceed with caution storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage After use spill Spill Response - Evacuate & Ventilate - Use Spill Kit handling->spill If spill occurs exposure Exposure Response - Use Eyewash/Shower - Seek Medical Attention handling->exposure If exposure occurs disposal Waste Disposal - Collect in Labeled Container - Dispose via EHS handling->disposal Generate waste storage->handling For subsequent use spill->disposal After cleanup end End of Process exposure->end After treatment disposal->end Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.